molecular formula C6H4Cl2N2O2 B1304148 2,4-Dichloro-6-methyl-3-nitropyridine CAS No. 63897-12-1

2,4-Dichloro-6-methyl-3-nitropyridine

Cat. No.: B1304148
CAS No.: 63897-12-1
M. Wt: 207.01 g/mol
InChI Key: MTGIKTMXZFIZLS-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methyl-3-nitropyridine is a useful research compound. Its molecular formula is C6H4Cl2N2O2 and its molecular weight is 207.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4-dichloro-6-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c1-3-2-4(7)5(10(11)12)6(8)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGIKTMXZFIZLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382821
Record name 2,4-Dichloro-6-methyl-3-nitropyridine
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Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63897-12-1
Record name 2,4-Dichloro-6-methyl-3-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-6-methyl-3-nitropyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis pathway for 2,4-dichloro-6-methyl-3-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis process.

Core Synthesis Pathway

The primary and most direct reported synthesis of this compound proceeds via the chlorination of a dihydroxy pyridine precursor. This method is efficient and utilizes common laboratory reagents.

The synthesis can be broken down into two main stages:

  • Nitration and Formation of the Pyridone Ring: Starting from 2,4-dihydroxy-6-methylpyridine, a nitration step is performed to introduce the nitro group at the 3-position, yielding 4-hydroxy-6-methyl-3-nitro-2-pyridone.

  • Chlorination: The resulting dihydroxy intermediate is then chlorinated using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms, affording the final product.

A visual representation of this logical workflow is provided below.

G cluster_0 Synthesis Workflow A Starting Material: 2,4-Dihydroxy-6-methylpyridine B Intermediate: 4-Hydroxy-6-methyl-3-nitro-2-pyridone A->B Nitration C Final Product: This compound B->C Chlorination

Logical workflow for the synthesis of this compound.

Experimental Protocols

The following section details the experimental procedures for the key chlorination step in the synthesis of this compound.

Synthesis of this compound from 4-hydroxy-6-methyl-3-nitro-2-pyridone [1]

  • Materials:

    • 4-hydroxy-6-methyl-3-nitro-2-pyridone

    • Phosphorus oxychloride (POCl₃)

    • Ethyl acetate

    • Saturated sodium chloride solution

    • Anhydrous sodium sulfate

    • Ice water

  • Procedure:

    • In a suitable reaction vessel, dissolve 4-hydroxy-6-methyl-3-nitro-2-pyridone (1.7 g, 10 mmol) in phosphorus oxychloride (10 mL).

    • Heat the reaction mixture to 95 °C and maintain stirring for 1.5 hours.

    • After the reaction is complete, remove the excess POCl₃, for instance, by centrifugation or distillation under reduced pressure.

    • Carefully and slowly quench the reaction by adding it to 100 mL of ice water.

    • Extract the aqueous mixture with ethyl acetate (3 x 80 mL).

    • Combine the organic phases and wash with a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the product.

  • Yield and Product Characteristics:

    • The procedure yields 1.773 g of a yellow powdery product.

    • The calculated yield is 85.7%.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 4-hydroxy-6-methyl-3-nitro-2-pyridone.

ParameterValueReference
Starting Material4-hydroxy-6-methyl-3-nitro-2-pyridone[1]
ReagentPhosphorus oxychloride (POCl₃)[1]
Reaction Temperature95 °C[1]
Reaction Time1.5 hours[1]
Product Yield85.7%[1]

Synthesis Pathway Diagram

The following diagram illustrates the chemical transformation from the dihydroxy precursor to the final dichlorinated product.

Synthesis of this compound.

Alternative and Related Synthesis Methodologies

While the above protocol is specific to this compound, similar compounds are synthesized through related pathways, which can offer insights for process optimization and analogue synthesis.

For instance, the synthesis of 2-chloro-3-nitro-6-methylpyridine starts from 2-amino-6-methylpyridine.[2] This multi-step process involves:

  • Nitration: Introduction of a nitro group.

  • Diazotization: Conversion of the amino group to a hydroxyl group.

  • Chlorination: Replacement of the hydroxyl group with a chlorine atom.[2]

Another relevant example is the synthesis of 2,6-dichloro-3-nitropyridine. This compound can be prepared by the nitration of 2,6-dichloropyridine using a mixture of nitric acid and sulfuric acid.[3][4][5] Alternatively, it can be synthesized by the chlorination of 2,6-dihydroxy-3-nitropyridine.[4][6]

These alternative pathways highlight common strategies in pyridine chemistry, such as the activation of the ring for nitration and the conversion of hydroxyl or amino groups to chloro substituents. The choice of starting material and specific reagents will depend on availability, cost, and desired substitution patterns.

References

Technical Guide: Physicochemical Properties of 2,4-Dichloro-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Dichloro-6-methyl-3-nitropyridine, a heterocyclic compound of interest in pharmaceutical and chemical research. This document includes key physical and chemical data, detailed experimental protocols for its synthesis, and a visual representation of the synthetic workflow.

Core Physicochemical Data

A summary of the essential physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 63897-12-1[1][2]
Molecular Formula C₆H₄Cl₂N₂O₂[1][2]
Molecular Weight 207.01 g/mol [1][2]
Physical State Yellow powdery solid[3]
Melting Point 75 °C[4]
Boiling Point 310 °C at 760 mmHg[1][4]
Solubility (predicted) 0.161 mg/mL (in water)[5]

Synthesis of this compound

The following section details a common experimental protocol for the synthesis of this compound.

Experimental Protocol: Synthesis from 4-hydroxy-6-methyl-3-nitro-2-pyridone[3]

This protocol outlines the synthesis of this compound from 4-hydroxy-6-methyl-3-nitro-2-pyridone.

Materials:

  • 4-hydroxy-6-methyl-3-nitro-2-pyridone (1.7 g, 10 mmol)

  • Phosphorus oxychloride (POCl₃) (10 mL)

  • Ice water (100 mL)

  • Ethyl acetate (240 mL)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction vessel, dissolve 1.7 g (10 mmol) of 4-hydroxy-6-methyl-3-nitro-2-pyridone in 10 mL of phosphorus oxychloride (POCl₃).

  • Heat the mixture to 95 °C and stir for 1.5 hours.

  • Upon completion of the reaction, remove the excess POCl₃ by centrifugation.

  • Carefully quench the reaction by the slow addition of 100 mL of ice water.

  • Extract the reaction mixture with ethyl acetate (3 x 80 mL).

  • Combine the organic phases and wash with a saturated sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the final product.

Yield:

This procedure typically yields approximately 1.773 g of a yellow powdery product, representing an 85.7% yield.[3]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 4-hydroxy-6-methyl-3-nitro-2-pyridone.

SynthesisWorkflow Start Start: 4-hydroxy-6-methyl-3-nitro-2-pyridone Reaction Reaction with POCl₃ (95°C, 1.5h) Start->Reaction Dissolve Quenching Quenching with Ice Water Reaction->Quenching After Centrifugation Extraction Extraction with Ethyl Acetate Quenching->Extraction Washing_Drying Washing & Drying Extraction->Washing_Drying Combine Organic Phases Product Final Product: This compound Washing_Drying->Product Concentrate

Synthesis of this compound.

References

An In-depth Technical Guide to 2,4-Dichloro-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dichloro-6-methyl-3-nitropyridine, a key building block in synthetic organic and medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis, and safety information. Particular emphasis is placed on its role as a versatile intermediate in the development of novel therapeutics, supported by a detailed experimental protocol for its synthesis.

Chemical Identity and Structure

This compound is a substituted pyridine derivative with the chemical formula C₆H₄Cl₂N₂O₂.[1][2][3] Its unique arrangement of chloro, methyl, and nitro functional groups on the pyridine ring makes it a highly reactive and versatile intermediate for further chemical modifications.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 63897-12-1[1][2][3][4][5]
Molecular Formula C₆H₄Cl₂N₂O₂[1][2][3][4]
Molecular Weight 207.01 g/mol [2][3]
IUPAC Name This compound[1]
InChI 1S/C6H4Cl2N2O2/c1-3-2-4(7)5(10(11)12)6(8)9-3/h2H,1H3
InChI Key MTGIKTMXZFIZLS-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=N1)Cl)--INVALID-LINK--[O-])Cl

Chemical Structure:

Chemical structure of this compound

Figure 1: Chemical structure of this compound.

Physicochemical Properties

Limited publicly available data exists for the detailed physicochemical properties of this compound. The available information is summarized below.

Table 2: Physicochemical Data

PropertyValue
Physical State Solid
Storage Temperature 2-8°C

Synthesis

A general and efficient protocol for the synthesis of this compound proceeds from 4-hydroxy-6-methyl-3-nitro-2-pyridone.

Experimental Protocol: Synthesis from 4-hydroxy-6-methyl-3-nitro-2-pyridone

This procedure outlines the conversion of 4-hydroxy-6-methyl-3-nitro-2-pyridone to this compound using phosphorus oxychloride.

Materials:

  • 4-hydroxy-6-methyl-3-nitro-2-pyridone (1.7 g, 10 mmol)

  • Phosphorus oxychloride (POCl₃) (10 mL)

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Ice water

Procedure:

  • In a suitable reaction vessel, dissolve 4-hydroxy-6-methyl-3-nitro-2-pyridone (1.7 g, 10 mmol) in phosphorus oxychloride (10 mL).

  • Heat the reaction mixture to 95°C and stir for 1.5 hours.

  • Upon completion of the reaction, remove the excess phosphorus oxychloride via centrifugation.

  • Carefully quench the reaction by the slow addition of 100 mL of ice water.

  • Extract the aqueous mixture with ethyl acetate (3 x 80 mL).

  • Combine the organic phases and wash with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.[3]

Expected Yield: Approximately 1.773 g (85.7%) of a yellow powdery product.[3]

Logical Workflow for Synthesis:

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_product Final Product start 4-hydroxy-6-methyl-3-nitro-2-pyridone dissolve Dissolve in POCl₃ start->dissolve heat Heat to 95°C for 1.5h dissolve->heat quench Quench with ice water heat->quench extract Extract with Ethyl Acetate quench->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate product This compound concentrate->product

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The two chlorine atoms at positions 2 and 4 are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The nitro group can also be reduced to an amine, providing another site for chemical modification. This trifunctional nature makes it an attractive starting material for creating diverse chemical libraries for drug discovery.

Safety Information

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

Table 3: Hazard Identification and Precautionary Measures

CategoryInformation
Hazard Codes Xn (Harmful)
Risk Phrases R22 (Harmful if swallowed), R41 (Risk of serious damage to eyes)
Safety Phrases S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S39 (Wear eye/face protection)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
GHS Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear protective gloves and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator when handling in powder form or if dust is generated.

First Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

Conclusion

This compound is a chemical intermediate with significant potential in synthetic chemistry, particularly for the development of novel pharmaceutical and agrochemical agents. Its facile synthesis and reactive functional groups make it an attractive starting point for the construction of complex molecular architectures. Researchers and drug development professionals should handle this compound with care, adhering to the safety guidelines outlined in this document. Further exploration of its reactivity and applications is warranted to fully exploit its synthetic utility.

References

The Regioselective Reactivity of 2,4-Dichloro-6-methyl-3-nitropyridine with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2,4-dichloro-6-methyl-3-nitropyridine with a range of nucleophiles, including amines, alkoxides, and thiols. The presence of two chlorine atoms at positions susceptible to nucleophilic aromatic substitution (SNAr), activated by an adjacent nitro group, makes this scaffold a versatile building block in medicinal chemistry and materials science. This document summarizes key reactivity principles, presents quantitative data from literature sources on analogous systems, provides detailed experimental protocols, and utilizes visualizations to illustrate reaction pathways and logical relationships.

Introduction: The Activated Pyridine Core

This compound is a highly reactive heterocyclic compound due to the confluence of several electronic factors. The electron-withdrawing nature of the pyridine nitrogen atom, compounded by the potent nitro group at the 3-position, significantly lowers the electron density of the aromatic ring. This electronic depletion activates both the C2 and C4 positions for nucleophilic attack, facilitating the displacement of the chlorine atoms, which are excellent leaving groups.

The regioselectivity of these substitution reactions is a critical aspect for synthetic chemists. The nitro group, being ortho to the C2 chlorine and para to the C4 chlorine, activates both positions towards SNAr. The outcome of the reaction is therefore dependent on a combination of electronic and steric factors, as well as the nature of the attacking nucleophile and the reaction conditions.

Reaction Mechanisms and Regioselectivity

The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The initial attack of the nucleophile on the electron-deficient carbon atom (C2 or C4) leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored by the departure of the chloride ion.

The regioselectivity of the initial substitution is primarily governed by the relative stability of the possible Meisenheimer complexes.

  • Attack at C4 (para to -NO₂): The negative charge of the intermediate can be delocalized onto the oxygen atoms of the nitro group through resonance, providing significant stabilization.

  • Attack at C2 (ortho to -NO₂): The negative charge can also be delocalized onto the nitro group, but the inductive effect of the adjacent nitro group makes the C2 position more electron-deficient and thus more susceptible to initial attack.

For many related dichloronitropyridine systems, substitution is kinetically favored at the position ortho to the nitro group, while the para-substituted product is often the thermodynamically more stable product.[1] The interplay of these factors determines the final product distribution.

Quantitative Data on Nucleophilic Substitution

While specific quantitative data for this compound is sparse in the readily available literature, data from closely related analogs such as 2,6-dichloro-3-nitropyridine provides valuable insights into expected reactivity and yields.

Table 1: Reaction of 2,6-Dichloro-3-nitropyridine with Amine Nucleophiles

NucleophileSolventTemperature (°C)Time (h)ProductYield (%)Reference
Aqueous AmmoniaMethanol35-4022-Amino-6-chloro-3-nitropyridineNot specifiedU.S. Patent 7,256,295 B2

Table 2: Reaction of 2-Amino-6-chloro-3-nitropyridine with Alkoxide Nucleophiles

NucleophileSolventProductYield (%)Reference
Sodium MethoxideMethanol2-Amino-6-methoxy-3-nitropyridineNot specifiedU.S. Patent 7,256,295 B2

Note: The data presented is for 2,6-dichloro-3-nitropyridine and its derivatives. These reactions are expected to be analogous for this compound, though yields and regioselectivity may vary.

Experimental Protocols

The following protocols are adapted from literature procedures for analogous compounds and provide a starting point for the synthesis of substituted 6-methyl-3-nitropyridines.

General Procedure for Amination

This protocol describes the selective amination at the C2 position of a dichloronitropyridine, exemplified by the reaction of 2,6-dichloro-3-nitropyridine with aqueous ammonia.

Materials:

  • 2,6-Dichloro-3-nitropyridine

  • Methanol

  • 25% Aqueous ammonia solution

Procedure:

  • Dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in methanol.

  • Add 25% aqueous ammonia solution (1.4 eq) to the solution at room temperature.

  • Heat the reaction mixture to 35-40 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product by filtration.

  • Wash the solid product with water and dry under vacuum.

General Procedure for Alkoxylation

This protocol outlines the substitution of a chlorine atom with a methoxy group, using 2-amino-6-chloro-3-nitropyridine as the substrate.

Materials:

  • 2-Amino-6-chloro-3-nitropyridine

  • Sodium methoxide

  • Methanol

Procedure:

  • Prepare a solution of sodium methoxide in methanol.

  • Add 2-amino-6-chloro-3-nitropyridine to the sodium methoxide solution.

  • Stir the reaction mixture at a suitable temperature (e.g., room temperature to reflux) and monitor by TLC.

  • Upon completion, neutralize the reaction mixture with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Visualizations

Signaling Pathway of Nucleophilic Aromatic Substitution

The following diagram illustrates the general mechanism of a nucleophilic aromatic substitution reaction on the this compound core.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Start This compound + Nucleophile (Nu-) Meisenheimer_C4 Meisenheimer Complex (Attack at C4) Start->Meisenheimer_C4 Attack at C4 (para to NO2) Meisenheimer_C2 Meisenheimer Complex (Attack at C2) Start->Meisenheimer_C2 Attack at C2 (ortho to NO2) Product_C4 4-Nu-2-chloro-6-methyl-3-nitropyridine Meisenheimer_C4->Product_C4 - Cl- Product_C2 2-Nu-4-chloro-6-methyl-3-nitropyridine Meisenheimer_C2->Product_C2 - Cl-

Caption: General mechanism for SNAr on this compound.

Experimental Workflow for a Typical Amination Reaction

The following diagram outlines a typical laboratory workflow for the amination of this compound.

Amination_Workflow Reactants Dissolve 2,4-dichloro-6-methyl- 3-nitropyridine in Solvent Nucleophile Add Amine Nucleophile (e.g., Primary or Secondary Amine) Reactants->Nucleophile Reaction Stir at Controlled Temperature (e.g., RT to Reflux) Nucleophile->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup (Quench, Extract, Wash) Monitoring->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization Regioselectivity_Factors Regioselectivity Regioselectivity (C2 vs. C4) Electronic_Factors Electronic Factors Regioselectivity->Electronic_Factors Steric_Factors Steric Factors Regioselectivity->Steric_Factors Reaction_Conditions Reaction Conditions Regioselectivity->Reaction_Conditions Nitro_Activation Nitro Group Activation (ortho and para) Electronic_Factors->Nitro_Activation Inductive_Effect Inductive Effect of -NO2 Electronic_Factors->Inductive_Effect Meisenheimer_Stability Meisenheimer Complex Stability Electronic_Factors->Meisenheimer_Stability Nucleophile_Size Size of Nucleophile Steric_Factors->Nucleophile_Size Methyl_Group Steric Hindrance from -CH3 at C6 Steric_Factors->Methyl_Group Temperature Temperature Reaction_Conditions->Temperature Solvent Solvent Polarity Reaction_Conditions->Solvent Reaction_Time Reaction Time Reaction_Conditions->Reaction_Time

References

Spectroscopic and Synthetic Profile of 2,4-Dichloro-6-methyl-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-methyl-3-nitropyridine is a substituted pyridine derivative of significant interest in synthetic organic chemistry and drug discovery. Its reactive chloro- and nitro- functionalities make it a versatile building block for the synthesis of more complex heterocyclic compounds. This technical guide provides a summary of the available spectroscopic data for closely related analogs, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic pathway.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following data is for analogous compounds and should be used as a reference for the expected spectral regions for this compound.

Table 1: ¹H NMR Data for Dichloronitropyridine Analogs

CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
2,6-dichloro-3-nitropyridineCDCl₃9.26d-
8.25d-

Data sourced from patent CN110218177B.[1]

Table 2: Predicted ¹³C NMR Data

Explicit experimental ¹³C NMR data for this compound is not available. However, based on typical chemical shifts for substituted pyridines, the following ranges can be anticipated:

Carbon AtomExpected Chemical Shift (δ) ppm
C-Cl145 - 155
C-NO₂140 - 150
C-CH₃155 - 165
CH (pyridine ring)120 - 140
CH₃18 - 25
Infrared (IR) Spectroscopy

Specific IR data for this compound is not available. Key characteristic absorption bands would be expected for the C-Cl, C=N, C=C, and N-O stretching vibrations.

Table 3: Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)
C-Cl Stretch600 - 800
C=N Stretch (pyridine ring)1550 - 1650
C=C Stretch (pyridine ring)1400 - 1600
N-O Asymmetric Stretch (NO₂)1500 - 1570
N-O Symmetric Stretch (NO₂)1335 - 1370
Mass Spectrometry (MS)

Mass spectrometry data for this compound is not found in the searched literature. The nominal mass of the compound is 206 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ and isotopic peaks corresponding to the presence of two chlorine atoms.

Experimental Protocols

Synthesis of this compound[2]

A common synthetic route to this compound involves the chlorination of 4-hydroxy-6-methyl-3-nitro-2-pyridone.[2]

Materials:

  • 4-hydroxy-6-methyl-3-nitro-2-pyridone (1.7 g, 10 mmol)

  • Phosphorus oxychloride (POCl₃) (10 mL)

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Ice water

Procedure:

  • 4-hydroxy-6-methyl-3-nitro-2-pyridone (1.7 g, 10 mmol) is dissolved in 10 mL of phosphorus oxychloride (POCl₃).[2]

  • The mixture is heated to 95 °C and stirred for 1.5 hours.[2]

  • Upon completion, excess POCl₃ is removed.[2]

  • The reaction is quenched by the slow addition of 100 mL of ice water.[2]

  • The mixture is extracted with ethyl acetate (3 x 80 mL).[2]

  • The combined organic phases are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.[2]

General Methodology for Spectroscopic Analysis

The following are general protocols for obtaining the spectroscopic data.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) used as an internal standard.

IR Spectroscopy: IR spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry: Mass spectra can be acquired using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI), coupled with a mass analyzer (e.g., quadrupole, time-of-flight).

Visualizations

Synthesis of this compound

Synthesis_of_2_4_Dichloro_6_methyl_3_nitropyridine reactant 4-hydroxy-6-methyl-3-nitro-2-pyridone product This compound reactant->product  95 °C, 1.5 h reagent POCl₃ reagent->reactant

Caption: Synthesis of this compound.

References

solubility of 2,4-Dichloro-6-methyl-3-nitropyridine in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-methyl-3-nitropyridine is a polysubstituted pyridine derivative of interest in synthetic organic chemistry and drug discovery. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the predicted solubility of this compound in common organic solvents based on its molecular structure and general solubility principles. Furthermore, it outlines a detailed experimental protocol for the quantitative determination of its solubility.

Predicted Solubility Profile

The principle of "like dissolves like" suggests that the solubility of a compound is favored in a solvent of similar polarity. The presence of two chlorine atoms and a nitro group on the pyridine ring significantly influences its electronic properties and polarity. The nitro group is strongly electron-withdrawing and polar, while the chlorine atoms are also electronegative. The methyl group is a weak electron-donating group. The overall molecule can be considered moderately polar.

Based on this analysis, the predicted solubility in a range of common organic solvents is summarized in the table below.

SolventSolvent Polarity (Dielectric Constant)Predicted Solubility of this compoundRationale
Non-Polar Solvents
n-Hexane1.88LowSignificant mismatch in polarity.
Toluene2.38Low to MediumAromatic nature of toluene may offer some interaction, but polarity mismatch exists.
Diethyl Ether4.34MediumModerate polarity may allow for some dissolution.
Polar Aprotic Solvents
Ethyl Acetate6.02HighUsed as an extraction solvent during its synthesis, indicating good solubility.[1]
Dichloromethane (DCM)9.08HighHalogenated nature and moderate polarity are favorable for dissolving a dichlorinated compound.
Acetone20.7HighThe polar carbonyl group should interact favorably with the polar groups of the solute.
Acetonitrile (ACN)37.5Medium to HighHigh polarity should facilitate dissolution.
Dimethylformamide (DMF)36.7HighHighly polar aprotic solvent, often a good solvent for a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)46.7HighHighly polar aprotic solvent, known for its excellent solvating power for a wide range of compounds.
Polar Protic Solvents
Methanol32.7MediumCapable of hydrogen bonding, which may not be the primary interaction with the solute.
Ethanol24.6MediumSimilar to methanol, with slightly lower polarity.
Water80.1Very LowThe organic, non-polar characteristics of the molecule are expected to dominate over the polar groups, leading to poor aqueous solubility.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and widely used technique.[2][3][4][5][6]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may need to be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Quantification:

    • Gravimetric Method:

      • Weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

      • Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.

      • Calculate the solubility in g/L or mg/mL.

    • Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original solubility, taking into account the dilution factor.

  • Data Reporting:

    • Report the solubility as mass per unit volume (e.g., g/L, mg/mL) or as a molar concentration (mol/L) at the specified temperature.

    • It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Solubility_Workflow prep Preparation of Saturated Solution equil Equilibration (Constant Temperature Shaking) prep->equil Add excess solute to solvent settle Settling of Excess Solid equil->settle 24-48 hours sample Sampling of Supernatant settle->sample filter Filtration (Syringe Filter) sample->filter quant Quantification filter->quant grav Gravimetric Method quant->grav Option 1 spec HPLC/UV-Vis Method quant->spec Option 2 report Data Reporting (Solubility at T) grav->report spec->report

Experimental workflow for solubility determination.

Conclusion

This technical guide provides a foundational understanding of the likely solubility of this compound in common organic solvents, based on its chemical structure. For researchers requiring precise and reliable data, the detailed experimental protocol for the isothermal shake-flask method offers a robust approach to quantitatively determine its solubility. The provided workflow diagram serves as a clear visual aid for implementing this procedure in a laboratory setting. Accurate solubility data is indispensable for the effective utilization of this compound in research and development.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,4-Dichloro-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the electrophilic and nucleophilic sites of 2,4-Dichloro-6-methyl-3-nitropyridine, a key intermediate in the synthesis of various heterocyclic compounds. By examining the electronic effects of the chloro, methyl, and nitro substituents on the pyridine ring, this document elucidates the molecule's reactivity, guiding its application in synthetic chemistry and drug development. This guide adheres to a stringent data presentation format, including detailed experimental protocols and mandatory visualizations to facilitate a comprehensive understanding of the molecule's chemical behavior.

Introduction

This compound is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. The strategic placement of two chlorine atoms, a methyl group, and a powerful electron-withdrawing nitro group on the pyridine core imparts a unique reactivity profile. Understanding the distribution of electron density and the resulting electrophilic and nucleophilic centers is paramount for predicting its reaction outcomes and designing novel synthetic pathways. This guide leverages established principles of organic chemistry and analogies to structurally similar compounds to provide a robust model of its reactivity.

Predicted Electrophilic and Nucleophilic Sites

The reactivity of the this compound ring is governed by the interplay of the inductive and resonance effects of its substituents.

  • Nucleophilic Sites: The primary nucleophilic site is the nitrogen atom of the pyridine ring, which possesses a lone pair of electrons. However, the strong electron-withdrawing effect of the nitro group and the chlorine atoms significantly reduces its basicity and nucleophilicity. The oxygen atoms of the nitro group also possess lone pairs and are potential, albeit weak, nucleophilic centers.

  • Electrophilic Sites: The pyridine ring is rendered electron-deficient by the attached nitro and chloro groups, making the ring carbons susceptible to nucleophilic attack. The positions most activated for nucleophilic aromatic substitution (SNAr) are those ortho and para to the strongly electron-withdrawing nitro group. Therefore, the carbon atoms at the C2 and C4 positions, which bear the chlorine leaving groups, are the principal electrophilic centers. The inductive effect of the nitro group also enhances the electrophilicity of the adjacent C3 carbon.

The following diagram illustrates the logical relationship of these substituent effects in determining the reactive sites.

G cluster_substituents Substituent Effects cluster_ring Pyridine Ring Carbons cluster_sites Resulting Reactive Sites Nitro_Group NO2 Group (Strongly Electron-Withdrawing) C2 C2 (with Cl) Nitro_Group->C2 Activates (ortho) C4 C4 (with Cl) Nitro_Group->C4 Activates (para) Chloro_Atoms Cl Atoms (Inductively Withdrawing) Chloro_Atoms->C2 Increases Electrophilicity Chloro_Atoms->C4 Increases Electrophilicity Methyl_Group CH3 Group (Weakly Electron-Donating) C6 C6 (with CH3) Methyl_Group->C6 Slightly Increases Electron Density Pyridine_N Pyridine Nitrogen (Inductively Withdrawing) Pyridine_N->C2 Reduces Electron Density Pyridine_N->C6 Reduces Electron Density Nucleophilic_Site Weakly Nucleophilic Site Pyridine_N->Nucleophilic_Site Electrophilic_Sites Highly Electrophilic Sites (Prone to Nucleophilic Attack) C2->Electrophilic_Sites C4->Electrophilic_Sites C5 C5

Diagram 1: Influence of substituents on the reactive sites of this compound.

Data Presentation: Predicted Reactivity

Based on the electronic properties, the following table summarizes the predicted reactivity at each position of the pyridine ring.

PositionSubstituentPredicted Primary ReactivityRationale
1NWeakly NucleophilicLone pair availability is reduced by electron-withdrawing groups.
2ClHighly ElectrophilicActivated by the ortho nitro group and the pyridine nitrogen; good leaving group.
3NO₂-Site of strong electron withdrawal.
4ClHighly ElectrophilicActivated by the para nitro group; good leaving group.
5H-Less reactive compared to other positions.
6CH₃-Site of weak electron donation.

Experimental Protocols

Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general procedure for reacting this compound with a generic nucleophile (Nu-H).

Materials:

  • This compound

  • Nucleophile (e.g., an amine, thiol, or alcohol)

  • A suitable base (e.g., K₂CO₃, Et₃N)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the nucleophile (1.1 eq) and the base (1.5 eq).

  • Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the site of substitution.

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Dissolve 2,4-dichloro-6-methyl- 3-nitropyridine in anhydrous solvent B Add nucleophile and base A->B C Stir at appropriate temperature under inert atmosphere B->C D Monitor reaction progress (TLC or LC-MS) C->D E Quench with water D->E Upon completion F Extract with organic solvent E->F G Wash with brine and dry F->G H Concentrate in vacuo G->H I Purify by column chromatography H->I J Characterize product (NMR, MS) I->J

Diagram 2: Experimental workflow for a typical nucleophilic aromatic substitution reaction.
Protocol for Computational Analysis (DFT)

A computational study using Density Functional Theory (DFT) can provide a theoretical basis for the predicted reactivity.

Software:

  • A quantum chemistry software package (e.g., Gaussian, Spartan, etc.)

Procedure:

  • Construct the 3D structure of this compound.

  • Perform a geometry optimization and frequency calculation using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).

  • Following successful optimization, calculate the molecular electrostatic potential (MEP) and map it onto the electron density surface.

  • Analyze the MEP map: regions of negative potential (red/yellow) indicate nucleophilic sites, while regions of positive potential (blue) indicate electrophilic sites.

  • Optionally, perform a Natural Bond Orbital (NBO) analysis to obtain the Mulliken atomic charges for a quantitative measure of the charge distribution.

Conclusion

The electronic landscape of this compound is dominated by the strong electron-withdrawing capacity of the nitro group and the inductive effects of the chlorine atoms and the pyridine nitrogen. This renders the carbon atoms at the C2 and C4 positions as highly electrophilic and susceptible to nucleophilic aromatic substitution. The pyridine nitrogen, while possessing a lone pair, is a weak nucleophile due to the overall electron-deficient nature of the ring. This in-depth guide provides a foundational understanding for researchers to effectively utilize this versatile building block in the synthesis of novel and complex molecules for a range of applications in the pharmaceutical and materials science industries.

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,4-Dichloro-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the expected thermal stability and decomposition pathways of 2,4-Dichloro-6-methyl-3-nitropyridine. It is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds. The guide covers potential decomposition mechanisms, hypothetical thermal analysis data, and detailed experimental protocols for assessing thermal hazards.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular FormulaC₆H₄Cl₂N₂O₂
Molecular Weight207.01 g/mol
AppearanceExpected to be a solid
CAS Number63897-12-1

Hypothetical Thermal Decomposition Data

Due to the absence of specific experimental data for this compound, Table 2 presents a compilation of hypothetical and extrapolated thermal analysis data. This data is based on the analysis of similar nitroaromatic and chlorinated heterocyclic compounds and should be confirmed by experimental measurements.

ParameterTechniqueHypothetical ValueRemarks
Onset Decomposition Temp. (T_onset)DSC/TGA150 - 200 °CThe presence of the nitro group and chlorine atoms can lower the decomposition temperature.
Peak Decomposition Temp. (T_peak)DSC180 - 250 °CRepresents the temperature of maximum decomposition rate.
Heat of Decomposition (ΔH_d)DSC1000 - 2500 J/gNitroaromatic compounds are often energetic and can release significant heat upon decomposition.
Mass LossTGA> 50%Significant mass loss is expected due to the formation of gaseous decomposition products.
Activation Energy (E_a)Isothermal DSC/ARC100 - 170 kJ/molIndicates the energy barrier for the decomposition reaction.

Predicted Decomposition Pathway and Products

The thermal decomposition of this compound is anticipated to be a complex process involving multiple steps. The primary routes of decomposition for nitroaromatic compounds typically involve the cleavage of the C-NO₂ bond, which is often the weakest bond in the molecule. The presence of chlorine atoms and a methyl group will also influence the subsequent reactions.

Initial Decomposition Step: The decomposition is likely initiated by the homolytic cleavage of the C-NO₂ bond, forming a pyridyl radical and nitrogen dioxide (NO₂).

C₆H₄Cl₂N(CH₃)NO₂ → •C₆H₄Cl₂N(CH₃) + •NO₂

Secondary Reactions: The highly reactive radical species generated in the initial step can undergo a variety of secondary reactions, including:

  • Dimerization and Polymerization: The pyridyl radicals can combine to form larger, polymeric structures, often observed as a solid residue in thermal analysis.

  • Reaction with other molecules: Radicals can abstract atoms from neighboring molecules, propagating a chain reaction.

  • Further Fragmentation: The pyridyl ring itself may fragment at higher temperatures, leading to the formation of smaller gaseous products.

Potential Gaseous Decomposition Products:

  • Nitrogen oxides (NO₂, N₂O, NO)

  • Hydrogen chloride (HCl)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Chlorinated hydrocarbons

  • Cyanogen (C₂N₂) and other nitrogenous species

The following diagram illustrates a plausible, albeit simplified, decomposition pathway.

DecompositionPathway Hypothetical Decomposition Pathway A This compound B Initial Heat Input C C-NO2 Bond Cleavage B->C Initiation D Pyridyl Radical + NO2 C->D E Secondary Reactions D->E Propagation F Gaseous Products (NOx, HCl, CO, CO2) E->F G Solid Residue (Polymeric Material) E->G ExperimentalWorkflow Thermal Hazard Assessment Workflow A Sample Preparation B DSC Analysis A->B C TGA Analysis A->C E Data Analysis & Interpretation B->E C->E D ARC Analysis F Hazard Classification D->F E->D If significant exotherm and mass loss observed E->F SafetyParameters Relationship of Thermal Safety Parameters Tonset T_onset (DSC) TMR TMR_ad (ARC) Tonset->TMR influences ThermalHazard Overall Thermal Hazard Tonset->ThermalHazard Tmassloss T_massloss (TGA) Tmassloss->ThermalHazard DeltaHd ΔH_d (DSC) SelfHeating Self-Heating Rate (ARC) DeltaHd->SelfHeating drives DeltaHd->ThermalHazard TMR->ThermalHazard SelfHeating->ThermalHazard

Synthesis of 2,4-Dichloro-6-methyl-3-nitropyridine: A Technical Guide to Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for 2,4-dichloro-6-methyl-3-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. The document details the various starting materials, outlines step-by-step experimental protocols, and presents quantitative data in a structured format for effective comparison. This guide is intended for researchers, scientists, and professionals in drug development seeking a practical understanding of the synthesis of this pivotal compound.

Core Synthetic Strategies

The synthesis of this compound can be achieved through several distinct pathways, primarily differentiated by the initial precursor. The most common strategies involve the chlorination of a pre-existing nitropyridine core or a sequential nitration and chlorination of a pyridine derivative.

Route 1: Chlorination of 4-hydroxy-6-methyl-3-nitro-2-pyridone

A direct and high-yielding approach involves the chlorination of 4-hydroxy-6-methyl-3-nitro-2-pyridone. This method is efficient as the nitro group is already in the desired position.

Experimental Protocol:

  • Dissolve 4-hydroxy-6-methyl-3-nitro-2-pyridone (1.7 g, 10 mmol) in phosphorus oxychloride (POCl₃, 10 mL).[1]

  • Heat the mixture to 95 °C and maintain stirring for 1.5 hours.[1]

  • After the reaction is complete, remove the excess POCl₃, for instance, by centrifugation.[1]

  • Slowly quench the reaction by adding it to 100 mL of ice water.[1]

  • Extract the aqueous mixture with ethyl acetate (3 x 80 mL).[1]

  • Combine the organic phases, wash with a saturated sodium chloride solution, and dry over anhydrous sodium sulfate.[1]

  • Concentrate the solution under reduced pressure to yield the final product.[1]

Quantitative Data:

Starting MaterialReagentsTemperatureTimeYieldReference
4-hydroxy-6-methyl-3-nitro-2-pyridonePOCl₃95 °C1.5 hours85.7%[1]

Synthetic Pathway:

G A 4-hydroxy-6-methyl-3-nitro-2-pyridone R1 POCl₃ A->R1 B This compound R1->B 95 °C, 1.5h G A 2,4-Dihydroxy-6-methylpyridine R1 Nitric Acid A->R1 B 4-hydroxy-6-methyl-3-nitro-2-pyridone R2 POCl₃, DIPEA B->R2 C This compound R1->B Nitration R2->C Chlorination G cluster_0 Nitration cluster_1 Diazotization cluster_2 Chlorination A 2-Amino-6-methylpyridine B 2-Amino-6-methyl-3-nitropyridine A->B C 2-Hydroxy-3-nitro-6-methylpyridine B->C D 2-Chloro-6-methyl-3-nitropyridine C->D E Target: 2,4-Dichloro... (further steps needed) D->E

References

An In-depth Technical Guide to the Potential Hazards and Safety Precautions for 2,4-Dichloro-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Classification

Based on available data for 2,4-Dichloro-6-methyl-3-nitropyridine and its analogues, the compound is classified as hazardous.[1][2] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The Globally Harmonized System (GHS) classification is summarized below.

GHS Hazard Classification
Hazard ClassCategoryHazard StatementGHS Code
Acute Toxicity, OralCategory 4Harmful if swallowedH302
Skin Corrosion/IrritationCategory 2Causes skin irritationH315
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritationH319
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritationH335

Source: Aggregated data from supplier information for CAS No. 63897-12-1 and SDS for analogous compounds.[1][2][3][4]

Hazard Pictogram and Signal Word

Pictogram:

alt text

Signal Word: Warning [1][2]

Toxicological Properties

To date, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[2][5] No quantitative data such as LD50 (median lethal dose) or LC50 (median lethal concentration) values are available for this specific compound. The hazard statements are based on the expected properties of this class of chemical compounds and data from structurally related molecules.

Toxicological EndpointValueSpeciesRouteSource
Acute Oral Toxicity (LD50) No data available---
Acute Dermal Toxicity (LD50) No data available---
Acute Inhalation Toxicity (LC50) No data available---
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[2][5]--[2][5]
Germ Cell Mutagenicity No data available---
Reproductive Toxicity No data available---

Handling and Safety Precautions

Given the identified hazards, stringent safety protocols must be implemented when handling this compound.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

  • Use of a closed system is recommended for transfers and reactions to minimize aerosol or dust formation.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory. The following table outlines the recommended equipment.

Body AreaProtectionStandard/Specification
Eyes/Face Safety glasses with side-shields or chemical safety goggles.Conforming to EN166 (EU) or NIOSH (US) approved.[6]
Hands Chemically resistant, impervious gloves (e.g., nitrile, neoprene).Gloves must be inspected prior to use. Use proper removal technique.
Respiratory For nuisance exposures, a P95 (US) or P1 (EU) particle respirator. For higher-level protection, a full-face respirator with appropriate cartridges (e.g., ABEK-P2) should be used.Respirators must be tested and approved under NIOSH (US) or CEN (EU) standards.[2]
Body Laboratory coat, long-sleeved clothing. For larger quantities, a chemical-resistant apron or suit may be necessary.-
Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust or vapors.[2] Wash hands thoroughly after handling and before breaks.[5] Do not eat, drink, or smoke in the work area.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Recommended storage temperature is between 2-8°C in an inert atmosphere.[1] Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2]

First Aid and Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Protocol
Ingestion IF SWALLOWED: Call a POISON CENTER or doctor immediately if you feel unwell.[5] Rinse mouth with water.[5] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[5]
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] If not breathing, give artificial respiration.[5][6] Consult a physician.
Skin Contact IF ON SKIN: Wash off with soap and plenty of water.[5] If skin irritation occurs, get medical advice/attention.[6] Remove contaminated clothing and wash it before reuse.[4]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes.[2][6] Remove contact lenses, if present and easy to do. Continue rinsing.[2][6] If eye irritation persists, get medical advice/attention.[6]

In all cases of exposure, show the safety data sheet to the medical professional in attendance.[5]

Spill and Disposal Procedures
  • Spills: Evacuate personnel to a safe area.[2] Wear appropriate PPE. Avoid dust formation.[2] Sweep up the material, place it in a suitable, closed container for disposal.[2] Do not let the product enter drains.[2]

  • Disposal: Dispose of waste material and contaminated packaging at an approved waste disposal plant in accordance with local, regional, and national regulations.[3][5]

Experimental Protocols for Hazard Assessment

No specific experimental studies on the toxicology of this compound are publicly available. For drug development and research purposes, such assessments are critical. Below are generalized methodologies for key toxicological endpoints.

General Protocol: Acute Oral Toxicity Assessment (Based on OECD Guideline 423)
  • Objective: To determine the acute oral toxicity of the compound.

  • Test System: Typically, female rats are used. A small number of animals are used in a stepwise procedure.

  • Procedure:

    • Animals are fasted prior to dosing.

    • A starting dose (e.g., 300 mg/kg body weight) is administered by oral gavage.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • Depending on the outcome, the dose is increased or decreased in subsequent steps with new groups of animals.

  • Data Analysis: The results are used to classify the substance into a GHS acute toxicity category. A definitive LD50 value is not calculated by this method.

General Protocol: In Vitro Skin Irritation (Based on OECD Guideline 439)
  • Objective: To assess the potential of the compound to cause skin irritation.

  • Test System: Reconstituted human epidermis (RhE) tissue model.

  • Procedure:

    • A small amount of the test chemical is applied topically to the surface of the RhE tissue.

    • The tissue is incubated for a set period (e.g., 60 minutes).

    • After exposure, the tissue is rinsed and incubated in fresh medium.

    • Cell viability is measured using a quantitative assay (e.g., MTT assay).

  • Data Analysis: The substance is classified as an irritant (Category 2) if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to negative controls.

Visualized Workflows

The following diagrams illustrate key logical and experimental workflows for handling and assessing hazardous compounds like this compound.

Hazard_Control_Workflow cluster_planning Planning & Assessment cluster_implementation Implementation of Controls cluster_response Response & Disposal compound_id Identify Compound: This compound hazard_review Review Available Hazard Data (SDS, Literature) compound_id->hazard_review risk_assessment Conduct Site-Specific Risk Assessment hazard_review->risk_assessment eng_controls Engineering Controls (Fume Hood, Ventilation) risk_assessment->eng_controls Define Controls ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) risk_assessment->ppe safe_handling Safe Handling Procedures (Storage, Weighing, Transfer) risk_assessment->safe_handling first_aid First Aid Procedures safe_handling->first_aid In case of exposure spill_response Spill Response safe_handling->spill_response In case of spill waste_disposal Waste Disposal safe_handling->waste_disposal Generate Waste

Caption: Hazard identification and control workflow for laboratory chemicals.

Hazard_Assessment_Workflow cluster_prep Preparation cluster_testing In Vitro / In Vivo Testing cluster_analysis Analysis & Classification acquire Acquire Test Compound prep_solutions Prepare Dosing Solutions acquire->prep_solutions acute_tox Acute Toxicity (e.g., OECD 423) prep_solutions->acute_tox skin_irritation Skin Irritation (e.g., OECD 439) prep_solutions->skin_irritation eye_irritation Eye Irritation (e.g., OECD 492) prep_solutions->eye_irritation data_collection Collect Data (Viability, Clinical Signs) acute_tox->data_collection skin_irritation->data_collection eye_irritation->data_collection data_analysis Statistical Analysis data_collection->data_analysis ghs_class GHS Hazard Classification data_analysis->ghs_class

Caption: General experimental workflow for chemical hazard assessment.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,4-Dichloro-6-methyl-3-nitropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-methyl-3-nitropyridine is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique substitution pattern, featuring two reactive chlorine atoms and an electron-withdrawing nitro group on a pyridine scaffold, makes it an attractive starting material for the synthesis of a diverse range of biologically active molecules. The chlorine atoms at the 2- and 4-positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective introduction of various functional groups. The nitro group, in addition to activating the pyridine ring for nucleophilic attack, can be further modified, for example, by reduction to an amino group, providing another point for molecular diversification. This reactivity profile has been exploited in the development of various therapeutic agents, particularly kinase inhibitors.

Application in Kinase Inhibitor Synthesis

Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in a wide range of diseases, including cancer, inflammation, and autoimmune disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. This compound serves as a valuable scaffold for the synthesis of potent and selective kinase inhibitors.

Synthesis of a p70S6Kβ Inhibitor

One notable application of a related compound, 2,6-dichloro-3-nitropyridine, is in the synthesis of a potent inhibitor of the p70S6 ribosomal protein S6 kinase beta (p70S6Kβ). This kinase is a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer.

The synthesis involves a regioselective nucleophilic substitution of the chlorine atom at the 2-position of the pyridine ring with a 3-aminoisoquinoline derivative. This reaction highlights the differential reactivity of the two chlorine atoms, often allowing for controlled, stepwise functionalization.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the reaction of this compound with an amine nucleophile.

Materials:

  • This compound

  • Amine of choice (e.g., a primary or secondary amine)

  • Base (e.g., Diisopropylethylamine (DIPEA), triethylamine, or potassium carbonate)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF))

  • Standard laboratory glassware and stirring apparatus

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • Add the amine (1.0-1.2 equivalents) to the solution.

  • Add the base (1.5-2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required. The reaction progress should be monitored by TLC.

  • Upon completion, quench the reaction by adding water or ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Data Presentation

Compound IDTarget KinaseIC50 (µM)
1 JAK28.5
2 JAK212.2

Table 1: Inhibitory activity of representative JAK2 inhibitors derived from a nitropyridine scaffold.[1]

Signaling Pathways and Workflows

Generalized Kinase Signaling Pathway

Kinase inhibitors developed from this compound and related scaffolds often target key nodes in cellular signaling pathways that are aberrantly activated in diseases like cancer. A generalized representation of a kinase signaling cascade is shown below.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Adaptor Adaptor Proteins Receptor->Adaptor Kinase1 Upstream Kinase (e.g., RAF) Adaptor->Kinase1 Kinase2 Downstream Kinase (e.g., MEK) Kinase1->Kinase2 EffectorKinase Effector Kinase (e.g., ERK) Kinase2->EffectorKinase TranscriptionFactor Transcription Factor EffectorKinase->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Ligand Growth Factor Ligand->Receptor Inhibitor Kinase Inhibitor (Derived from this compound) Inhibitor->Kinase1 Inhibitor->Kinase2 Inhibitor->EffectorKinase

Generalized Kinase Signaling Pathway and Point of Intervention.
Experimental Workflow for Kinase Inhibitor Screening

The following diagram illustrates a typical workflow for the screening and evaluation of potential kinase inhibitors synthesized from this compound.

Experimental_Workflow Start Start: Synthesis of This compound Derivatives Purification Purification and Characterization Start->Purification PrimaryScreen Primary in vitro Kinase Assay Purification->PrimaryScreen HitIdentification Hit Identification (Potent Compounds) PrimaryScreen->HitIdentification HitIdentification->PrimaryScreen Inactive DoseResponse Dose-Response and IC50 Determination HitIdentification->DoseResponse Active CellBasedAssay Cell-Based Assays (e.g., Proliferation, Apoptosis) DoseResponse->CellBasedAssay LeadSelection Lead Candidate Selection CellBasedAssay->LeadSelection LeadSelection->DoseResponse Needs Optimization InVivo In vivo Efficacy and Toxicity Studies LeadSelection->InVivo Promising End End: Preclinical Candidate InVivo->End

Workflow for Kinase Inhibitor Discovery and Development.

Conclusion

This compound is a valuable and reactive scaffold in medicinal chemistry. Its utility in the synthesis of kinase inhibitors and other biologically active molecules is well-documented for related structures. The provided protocols and workflows offer a foundation for researchers to explore the synthesis and biological evaluation of novel compounds derived from this versatile starting material. Further investigation into the structure-activity relationships of derivatives of this compound is warranted to unlock its full potential in the development of new therapeutic agents.

References

The Versatile Intermediate: 2,4-Dichloro-6-methyl-3-nitropyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-methyl-3-nitropyridine is a highly functionalized heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its unique electronic and steric properties, arising from the presence of two reactive chlorine atoms, a methyl group, and a strong electron-withdrawing nitro group on the pyridine ring, make it a valuable building block for the construction of complex molecular architectures. This document provides detailed application notes on its synthesis and reactivity, along with specific experimental protocols for its use in creating novel compounds, particularly in the realm of medicinal chemistry and drug development.

The pyridine core is a privileged scaffold in numerous biologically active compounds and approved drugs. The strategic placement of chloro and nitro substituents on this compound allows for selective, stepwise functionalization through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. This enables the introduction of a wide array of functional groups, paving the way for the synthesis of diverse libraries of compounds for screening and lead optimization.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the chlorination of 4-hydroxy-6-methyl-3-nitro-2-pyridone using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[1]

Experimental Protocol: Synthesis from 4-hydroxy-6-methyl-3-nitro-2-pyridone[1]
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxy-6-methyl-3-nitro-2-pyridone (1.7 g, 10 mmol) in phosphorus oxychloride (10 mL).

  • Heat the reaction mixture to 95 °C and stir for 1.5 hours.

  • After the reaction is complete, allow the mixture to cool and carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and cautiously quench the reaction by adding 100 mL of ice water with stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 80 mL).

  • Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • The resulting yellow powdery product is this compound (1.773 g, 85.7% yield).[1]

Key Applications in Organic Synthesis

The reactivity of this compound is dominated by the two chlorine atoms, which can be selectively displaced by various nucleophiles. The nitro group strongly activates the pyridine ring towards nucleophilic attack, particularly at the C4 position, which is para to the nitro group. The C2 position, being ortho to the nitro group, is also activated but generally less reactive than the C4 position.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The differential reactivity of the two chlorine atoms allows for sequential and regioselective substitution. Nucleophilic attack generally occurs preferentially at the C4 position. This is due to the better stabilization of the negative charge in the Meisenheimer intermediate through resonance with the para-nitro group.

General Workflow for Sequential SNAr:

G A This compound C 4-Substituted-2-chloro-6-methyl-3-nitropyridine A->C  Selective substitution at C4 B Nucleophile 1 (e.g., Amine, Thiol) E 2,4-Disubstituted-6-methyl-3-nitropyridine C->E  Substitution at C2 (often requires harsher conditions) D Nucleophile 2 (can be same or different)

Caption: Sequential SNAr on this compound.

a) Amination Reactions:

Reactions with amines (primary or secondary) are expected to proceed with high regioselectivity at the C4 position to yield 4-amino-2-chloro-6-methyl-3-nitropyridine derivatives. These products can then undergo a second substitution at the C2 position, often requiring more forcing conditions.

Experimental Protocol: Mono-amination at C4 (Adapted from a similar substrate)
  • Dissolve this compound (1.0 equiv) in a suitable polar aprotic solvent such as acetonitrile or DMF.

  • Add the desired primary or secondary amine (1.0-1.2 equiv) to the solution.

  • Add a non-nucleophilic base, such as triethylamine (2.0-3.0 equiv) or potassium carbonate (2.0 equiv), to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC until the starting material is consumed.

  • Upon completion, concentrate the mixture under reduced pressure to remove the solvent.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the 4-amino-2-chloro-6-methyl-3-nitropyridine derivative.

b) Reactions with Thiols:

Thiolates are excellent nucleophiles and are expected to react similarly to amines, with a preference for the C4 position.

Experimental Protocol: Reaction with Thiols at C4 (General Procedure)
  • In a round-bottom flask, dissolve the desired thiol (1.1 equiv) in a polar solvent like DMF or DMAc.

  • Add a base such as potassium carbonate (2.0 equiv) and stir for a few minutes to generate the thiolate in situ.

  • Add a solution of this compound (1.0 equiv) in the same solvent.

  • Stir the reaction at room temperature or gently heat (e.g., to 60 °C) while monitoring by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituents on the pyridine ring can also participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This is a powerful method for introducing aryl or heteroaryl moieties. Similar to SNAr, the C4 position is generally more reactive.

Workflow for Regioselective Suzuki-Miyaura Coupling:

G A This compound C 4-Aryl-2-chloro-6-methyl-3-nitropyridine A->C  Selective coupling at C4 B Arylboronic Acid (1 equiv) Pd Catalyst, Base E Diverse Heterocyclic Scaffolds C->E D Further Functionalization (e.g., SNAr, another coupling)

Caption: Regioselective Suzuki coupling of the title compound.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at C4 (Adapted from a similar substrate)
  • In a Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.0-1.2 equiv), and a base such as sodium carbonate (2.0 equiv) or potassium carbonate (2.0 equiv).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/ethanol/water or dioxane/water).

  • Heat the reaction mixture to reflux (e.g., 90-110 °C) and stir for the required time (typically 2-16 hours), monitoring by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the 4-aryl-2-chloro-6-methyl-3-nitropyridine product.

Application in the Synthesis of Bioactive Molecules

The functionalized pyridine derivatives obtained from this compound are valuable precursors for the synthesis of complex heterocyclic systems, including potential kinase inhibitors. The general strategy involves sequential substitution of the two chlorine atoms, followed by reduction of the nitro group to an amine, which can then be used in cyclization reactions to form fused ring systems like imidazo[4,5-b]pyridines.

General Synthetic Workflow for Kinase Inhibitor Scaffolds:

G cluster_0 Functionalization cluster_1 Core Formation A 2,4-Dichloro-6-methyl- 3-nitropyridine C 4-Amino-2-chloro- 6-methyl-3-nitropyridine A->C B Step 1: SNAr at C4 (Amine 1) E 2,4-Diamino-6-methyl- 3-nitropyridine C->E D Step 2: SNAr at C2 (Amine 2) G Triaminopyridine Derivative E->G F Step 3: Nitro Group Reduction I Fused Heterocycle (e.g., Imidazo[4,5-b]pyridine) G->I H Step 4: Cyclization

Caption: Synthesis of fused heterocycles from the title compound.

Data Presentation

Table 1: Synthesis of this compound

Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)Reference
4-hydroxy-6-methyl-3-nitro-2-pyridonePOCl₃951.585.7[1]

Table 2: Representative Reactions and Conditions for Dichloronitropyridines

Starting MaterialReaction TypeReagent/CatalystSolventTemperature (°C)Product Type
DichloronitropyridineSNAr (Amination)Primary/Secondary Amine, BaseAcetonitrile/DMF25 - 804-Amino-2-chloro-nitropyridine
DichloronitropyridineSNAr (Thiolation)Thiol, BaseDMF/DMAc25 - 604-Thioether-2-chloro-nitropyridine
DichloronitropyridineSuzuki-MiyauraArylboronic Acid, Pd(PPh₃)₄, BaseToluene/Ethanol/Water90 - 1104-Aryl-2-chloro-nitropyridine

Note: Conditions are generalized based on reactions with analogous dichloronitropyridine substrates.

This compound is a valuable and reactive intermediate for organic synthesis. The predictable regioselectivity of its nucleophilic aromatic substitution and cross-coupling reactions allows for the controlled and sequential introduction of various functional groups. These characteristics make it an ideal starting material for the construction of complex heterocyclic scaffolds, particularly in the discovery and development of new therapeutic agents such as kinase inhibitors. The protocols provided herein, based on established methodologies for this and closely related compounds, offer a solid foundation for researchers to explore the synthetic potential of this versatile building block.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dichloro-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the regioselective Suzuki-Miyaura cross-coupling reaction of 2,4-dichloro-6-methyl-3-nitropyridine. The protocols outlined herein are designed to facilitate the synthesis of C4-arylated pyridine derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] For substituted dihalopyridines, such as this compound, achieving regioselective coupling is a key challenge. The inherent electronic properties of the pyridine ring, influenced by the nitrogen atom and substituents, dictate the reactivity of the halogenated positions.

In the case of 2,4-dichloropyridines, the chloride at the C4-position is generally more susceptible to oxidative addition by a palladium catalyst than the chloride at the C2-position.[4][5][6] This preferential reactivity allows for the selective synthesis of 4-substituted-2-chloropyridines. The presence of an electron-withdrawing nitro group at the C3-position further activates the C4-position towards nucleophilic attack, enhancing the regioselectivity of the Suzuki coupling. This document leverages established methodologies for the C4-selective coupling of related 2,4-dichloropyridines to provide robust protocols for the target substrate.

Data Presentation: Comparison of Reaction Protocols

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following table summarizes quantitative data from various protocols for the C4-selective coupling of substituted 2,4-dichloropyridines and related 2,4-dichloropyrimidines, providing a comparative overview of different reaction conditions.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Arylboronic AcidYield (%)Reference
Pd(PPh₃)₄ (5 mol%)K₂CO₃1,4-Dioxane/H₂O (4:1)1000.25 (MW)Phenylboronic acid81[4]
Pd(PPh₃)₄ (3 mol%)K₂CO₃1,4-Dioxane/H₂O (4:1)1000.25 (MW)4-Methoxyphenylboronic acid85[4]
Pd(PPh₃)₄ (3 mol%)K₂CO₃1,4-Dioxane/H₂O (4:1)1000.25 (MW)3-Methoxyphenylboronic acid72[4]
Pd(PPh₃)₄ (5 mol%)K₂CO₃Ethanol/Toluene/H₂O5512Phenylboronic acid>80 (crude)[5]
(η³-1-tBu-indenyl)Pd(SIPr)(Cl) (3 mol%)KFTHF25244-Methoxyphenylboronic acid85 (C4:C2 = 10:1)[6]
PdCl₂(dppf) (5 mol%)K₃PO₄Toluene110183-Pyridylboronic acid65[7]

Experimental Protocols

Protocol 1: General Procedure for C4-Selective Suzuki Coupling of this compound

This protocol is adapted from established procedures for the regioselective Suzuki coupling of 2,4-dichloropyridines.[6][7]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a suitable precatalyst) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)

  • Degassed water (if using aqueous conditions)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (and ligand, if separate). Add the anhydrous, degassed solvent via syringe. If using aqueous conditions, add degassed water at this stage.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. For microwave-assisted reactions, the temperature can be higher (e.g., 100-140 °C) with significantly shorter reaction times.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-chloro-6-methyl-3-nitropyridine.

Protocol 2: Microwave-Assisted C4-Selective Suzuki Coupling

This protocol is based on the highly efficient microwave-assisted Suzuki couplings of 2,4-dichloropyrimidines and is expected to be applicable to the target substrate.[4]

Procedure:

  • To a microwave reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), and Pd(PPh₃)₄ (3 mol%).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100 °C for 15-30 minutes.

  • After cooling, perform the work-up and purification as described in Protocol 1.

Mandatory Visualizations

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX This compound ArX->OxAdd PdII_ArX Ar-Pd(II)Ln-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal BoronicAcid R-B(OH)₂ Base Base (e.g., K₂CO₃) BoronicAcid->Base Boronate [R-B(OH)₃]⁻ Base->Boronate Boronate->Transmetal PdII_ArR Ar-Pd(II)Ln-R Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Aryl-2-chloro-6-methyl-3-nitropyridine RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow Start Start Setup Combine Reactants: - this compound - Arylboronic Acid - Base Start->Setup Inert Establish Inert Atmosphere (Ar or N₂) Setup->Inert AddCatalyst Add Pd Catalyst and Solvent Inert->AddCatalyst React Heat Reaction Mixture (Conventional or Microwave) AddCatalyst->React Monitor Monitor Progress (TLC/LC-MS) React->Monitor Monitor->React Incomplete Workup Aqueous Work-up: - Dilute with Organic Solvent - Wash with H₂O and Brine Monitor->Workup Reaction Complete Purify Purification: - Dry, Filter, Concentrate - Column Chromatography Workup->Purify Product Pure 4-Aryl-2-chloro-6-methyl- 3-nitropyridine Purify->Product

Caption: Experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4-Dichloro-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reaction mechanism on 2,4-dichloro-6-methyl-3-nitropyridine. This compound is a valuable building block in medicinal chemistry and drug development due to its reactive sites that allow for the introduction of diverse functionalities. The following sections detail the reaction mechanism, regioselectivity, experimental protocols, and applications of this versatile substrate.

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the modification of aromatic rings. In the context of drug development, SNAr reactions on heteroaromatic systems like pyridine are of particular importance. This compound is a highly activated substrate for SNAr due to the presence of two chlorine leaving groups and a strongly electron-withdrawing nitro group. The pyridine nitrogen atom also contributes to the electron-deficient nature of the ring, further facilitating nucleophilic attack. Understanding the intricacies of the SNAr reaction on this substrate is crucial for designing efficient synthetic routes to novel pharmaceutical agents.

Reaction Mechanism

The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom (C2 or C4). This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step.

  • Leaving Group Departure: The aromaticity is restored in the second step by the elimination of a chloride ion, which is a good leaving group.

The stability of the Meisenheimer complex is a key factor in determining the reaction rate and regioselectivity. The electron-withdrawing nitro group at the C3 position plays a crucial role in stabilizing the negative charge of the intermediate through resonance.

Regioselectivity

In the case of this compound, there are two potential sites for nucleophilic attack: the C2 and C4 positions. The regioselectivity of the reaction is primarily governed by the electronic effects of the substituents on the pyridine ring.

  • Attack at C4: Nucleophilic attack at the C4 position is generally favored. The resulting Meisenheimer complex is more stabilized because the negative charge can be delocalized onto the adjacent nitro group and the pyridine nitrogen atom. This leads to a lower energy transition state and a faster reaction rate for substitution at the C4 position.

  • Attack at C2: Attack at the C2 position also leads to a Meisenheimer complex where the negative charge is stabilized by the pyridine nitrogen. However, the stabilizing effect of the nitro group is less pronounced compared to the C4-attack intermediate.

Therefore, the reaction with most nucleophiles will predominantly yield the 4-substituted-2-chloro-6-methyl-3-nitropyridine isomer. The second chlorine atom at the C2 position can be substituted in a subsequent step, often requiring more forcing conditions.

The following diagram illustrates the favored reaction pathway.

Caption: General mechanism of SNAr on this compound, showing the preferential attack at the C4 position.

Data Presentation

Table 1: Reaction of Dichloronitropyridines with Amine Nucleophiles

Starting MaterialNucleophileSolventTemperature (°C)ProductYield (%)
2,6-Dichloro-3-nitropyridineAqueous AmmoniaMethanol35-402-Amino-6-chloro-3-nitropyridineHigh
2,4-Dichloro-3-nitropyridineCyclopropylamineAcetonitrileRoom Temp4-(Cyclopropylamino)-2-chloro-3-nitropyridine>95
2,4-Dichloro-3-nitropyridineMorpholineEthanolReflux4-(Morpholino)-2-chloro-3-nitropyridine~85
2,4-Dichloro-3-nitropyridineAnilineEthanolReflux2-Chloro-4-(phenylamino)-3-nitropyridine~70

Table 2: Reaction of Dichloronitropyridines with Alkoxide Nucleophiles

Starting MaterialNucleophileSolventTemperature (°C)ProductYield (%)
2,6-Dichloro-3-nitropyridineSodium MethoxideMethanolRoom Temp2-Chloro-6-methoxy-3-nitropyridineGood
2,4-Dichloro-3-nitropyridineSodium EthoxideEthanolRoom Temp2-Chloro-4-ethoxy-3-nitropyridineNot specified

Note: The yields are approximate and can vary depending on the specific reaction conditions.

Experimental Protocols

The following are general protocols for performing nucleophilic aromatic substitution on this compound with amine and alkoxide nucleophiles. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

General Protocol for Reaction with an Amine Nucleophile

Materials:

  • This compound

  • Amine nucleophile (e.g., primary or secondary amine)

  • Anhydrous solvent (e.g., acetonitrile, ethanol, DMF)

  • Base (e.g., triethylamine, diisopropylethylamine, potassium carbonate)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.

  • Add the amine nucleophile (1.0-1.2 eq) to the solution.

  • Add the base (1.5-2.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the nucleophile.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-2-chloro-6-methyl-3-nitropyridine derivative.

General Protocol for Reaction with an Alkoxide Nucleophile

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Strong base (e.g., sodium hydride, sodium metal)

  • Anhydrous solvent (the corresponding alcohol is often used)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the anhydrous alcohol.

  • Carefully add the strong base (1.1 eq) in portions to the alcohol at 0 °C to generate the alkoxide in situ.

  • Once the base has fully reacted, add a solution of this compound (1.0 eq) in the same anhydrous alcohol dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. Heating may be required for less reactive alcohols.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Remove the alcohol under reduced pressure.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the 4-alkoxy-2-chloro-6-methyl-3-nitropyridine derivative.

Mandatory Visualizations

Reaction Mechanism Workflow

G cluster_mechanism SNAr Reaction Mechanism start Start: this compound nucleophilic_attack Nucleophilic Attack at C4 start->nucleophilic_attack meisenheimer Formation of Meisenheimer Complex nucleophilic_attack->meisenheimer stabilization Resonance Stabilization by NO2 and Pyridine N meisenheimer->stabilization elimination Elimination of Chloride Ion stabilization->elimination product Product: 4-Substituted-2-chloro-6-methyl-3-nitropyridine elimination->product

Caption: Workflow of the SNAr reaction mechanism.

Experimental Workflow for Amination

G cluster_workflow Experimental Workflow: Amination setup Reaction Setup: - this compound - Amine - Base - Anhydrous Solvent reaction Reaction: - Stir at RT or heat - Monitor by TLC/LC-MS setup->reaction workup Work-up: - Quench with water/aq. NH4Cl - Extract with organic solvent reaction->workup purification Purification: - Dry and concentrate - Column chromatography workup->purification final_product Final Product purification->final_product

Application of 2,4-Dichloro-6-methyl-3-nitropyridine in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-methyl-3-nitropyridine is a highly functionalized pyridine derivative with significant potential as a versatile intermediate in the synthesis of novel agrochemicals. The presence of two reactive chlorine atoms at the 2- and 4-positions, activated by the electron-withdrawing nitro group at the 3-position, makes this molecule an excellent scaffold for introducing diverse functionalities through nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile allows for the construction of complex molecules with potential herbicidal, fungicidal, or insecticidal properties. While specific, commercially available agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structural similarity to other polychlorinated and nitrated pyridines used in agrochemical discovery suggests its utility in creating analogous active ingredients.

This document provides detailed application notes and a representative experimental protocol for the use of this compound in the synthesis of a potential herbicidal scaffold. The protocols and data presented are based on established chemical principles and analogous reactions reported for similar heterocyclic systems.

Key Applications in Agrochemical Synthesis

The strategic placement of reactive sites on the this compound ring allows for selective functionalization, making it a valuable building block for creating libraries of potential agrochemical candidates. The primary application lies in its use as an electrophilic precursor for the synthesis of substituted pyridines, which are core structures in many commercial pesticides.

Potential Agrochemical Targets:

  • Herbicides: By introducing moieties known to inhibit essential plant enzymes (e.g., acetolactate synthase, protoporphyrinogen oxidase), novel herbicides can be developed. The pyridine core is a common feature in several classes of herbicides.

  • Fungicides: Functionalization with toxophores known to disrupt fungal cell processes can lead to the discovery of new fungicides.

  • Insecticides: The synthesis of derivatives that act on the insect nervous system or other vital physiological pathways is a promising application.

Experimental Protocols

This section details the synthesis of this compound and a representative protocol for its subsequent elaboration into a potential agrochemical scaffold.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 4-hydroxy-6-methyl-3-nitro-2-pyridone.

Reaction Scheme:

Materials:

  • 4-hydroxy-6-methyl-3-nitro-2-pyridone

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxy-6-methyl-3-nitro-2-pyridone (1.7 g, 10 mmol) in phosphorus oxychloride (10 mL).

  • Heat the reaction mixture to 95 °C and stir for 1.5 hours.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess POCl₃ under reduced pressure.

  • Carefully quench the reaction by slowly adding the residue to 100 mL of ice water with stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 80 mL).

  • Combine the organic layers and wash with saturated sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound as a yellow powdery solid.

Quantitative Data:

ParameterValueReference
Starting Material1.7 g (10 mmol)[1]
Product Yield1.773 g (85.7%)[1]
AppearanceYellow powdery product[1]
Protocol 2: Representative Synthesis of a 4-Aryloxy-2-chloro-6-methyl-3-nitropyridine Derivative (A Potential Herbicidal Scaffold)

This protocol illustrates a typical nucleophilic aromatic substitution at the more reactive 4-position of this compound with a substituted phenol.

Reaction Scheme:

Materials:

  • This compound

  • 4-Fluorophenol (as a representative substituted phenol)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of this compound (2.07 g, 10 mmol) in anhydrous DMF (50 mL) in a round-bottom flask, add 4-fluorophenol (1.12 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with water and then with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the desired 4-(4-fluorophenoxy)-2-chloro-6-methyl-3-nitropyridine.

Expected Quantitative Data (Hypothetical):

ParameterValue
Starting Material2.07 g (10 mmol)
Nucleophile1.12 g (10 mmol)
Expected Product Yield~2.2-2.5 g (78-88%)
AppearancePale yellow solid
Melting PointDependent on the specific aryloxy substituent

Visualizations

Synthesis Workflow

Synthesis_Workflow start 4-hydroxy-6-methyl-3-nitro-2-pyridone intermediate This compound start->intermediate  POCl₃, 95 °C   product 4-Aryloxy-2-chloro-6-methyl-3-nitropyridine (Agrochemical Scaffold) intermediate->product  Base (e.g., K₂CO₃), DMF, 80 °C   phenol Substituted Phenol phenol->product Reactivity_Diagram compound This compound c4 C4-Cl (More Reactive) compound->c4 c2 C2-Cl (Less Reactive) compound->c2 nitro NO₂ Group (Activating Group) compound->nitro methyl CH₃ Group (Donating Group) compound->methyl nitro->c4  Strong activation   nitro->c2  Activation   nucleophile Nucleophile (e.g., R-OH, R-SH, R-NH₂) nucleophile->c4  Preferential Attack  

References

Application Note: Synthetic Routes to Derivatives of 2,4-Dichloro-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2,4-Dichloro-6-methyl-3-nitropyridine is a highly functionalized heterocyclic compound that serves as a versatile building block in synthetic organic chemistry. The presence of two reactive chlorine atoms, activated by the strong electron-withdrawing nitro group at the 3-position, makes this scaffold particularly amenable to sequential and regioselective functionalization via Nucleophilic Aromatic Substitution (SNAr) reactions. This reactivity allows for the introduction of a wide array of substituents, including amines, alkoxides, and thiols, making it a valuable intermediate in the synthesis of novel compounds for medicinal chemistry, agrochemicals, and materials science.

This document provides detailed protocols for the synthesis of the this compound core and its subsequent derivatization.

Protocol 1: Synthesis of this compound Core Scaffold

The parent compound can be efficiently synthesized from 4-hydroxy-6-methyl-3-nitro-2-pyridone via chlorination with phosphorus oxychloride (POCl₃).[1]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxy-6-methyl-3-nitro-2-pyridone (1.7 g, 10 mmol).

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃, 10 mL) to the flask.

  • Heating: Heat the reaction mixture to 95 °C and maintain stirring for 1.5 hours.

  • Reagent Removal: After the reaction is complete, cool the mixture and remove the excess POCl₃ under reduced pressure.

  • Quenching: Slowly and carefully quench the reaction residue by adding it to 100 mL of ice water with vigorous stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 80 mL).

  • Washing and Drying: Combine the organic layers and wash with a saturated sodium chloride solution. Dry the organic phase over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the product as a yellow powder.

Quantitative Data
  • Yield: 85.7% (1.773 g)[1]

  • Appearance: Yellow powdery solid

start 4-Hydroxy-6-methyl-3-nitro-2-pyridone reagents POCl₃ 95 °C, 1.5 h start->reagents product 2,4-Dichloro-6-methyl- 3-nitropyridine reagents->product workup 1. Quench (Ice Water) 2. Extract (EtOAc) 3. Concentrate product->workup Purification cluster_main Regioselectivity of SNAr cluster_c4 C4 Attack (Favored) cluster_c2 C2 Attack (Less Favored) start 2,4-Dichloro-6-methyl- 3-nitropyridine mc4 Meisenheimer Complex (Resonance Stabilized by para-NO₂) start->mc4 + Nu⁻ mc2 Meisenheimer Complex (Inductive Activation by ortho-NO₂) start->mc2 + Nu⁻ prod4 4-Nu-2-chloro-6-methyl- 3-nitropyridine mc4->prod4 -Cl⁻ prod2 2-Nu-4-chloro-6-methyl- 3-nitropyridine mc2->prod2 -Cl⁻ cluster_amine Amination Protocol cluster_alkoxide Alkoxylation Protocol sub 2,4-Dichloro-6-methyl- 3-nitropyridine dissolve_a Dissolve Substrate (e.g., ACN) sub->dissolve_a dissolve_al Dissolve Substrate (e.g., MeOH) sub->dissolve_al add_a Add Amine + Base (e.g., TEA) dissolve_a->add_a react_a Stir at RT - 60 °C (Monitor by TLC) add_a->react_a workup_a Aqueous Workup & Purification react_a->workup_a add_al Add NaOMe in MeOH dissolve_al->add_al react_al Stir at 25 - 60 °C (Monitor by TLC) add_al->react_al workup_al Quench (Water) & Isolate/Purify react_al->workup_al

References

Application Notes and Protocols for the Catalytic Cross-Coupling of 2,4-Dichloro-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polysubstituted pyridine derivatives are crucial scaffolds in medicinal chemistry and materials science. The functionalization of dihalopyridines, such as 2,4-dichloro-6-methyl-3-nitropyridine, presents a significant synthetic challenge regarding regioselectivity. Typically, in palladium-catalyzed cross-coupling reactions of 2,4-dichloropyridines, the C2 position adjacent to the nitrogen atom is the more reactive site. However, the electronic properties of the pyridine ring are heavily influenced by its substituents.

In the case of this compound, the presence of a strongly electron-withdrawing nitro group at the C3 position significantly activates the adjacent C4 position towards nucleophilic attack. This electronic effect overrides the typical reactivity pattern, making the C4-chloride the more labile leaving group in nucleophilic aromatic substitution (SNAr) reactions.

This document provides protocols for a sequential functionalization strategy: first, a selective nucleophilic aromatic substitution at the C4 position, followed by palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, and Buchwald-Hartwig) at the remaining C2 position. This two-step approach allows for the controlled and regioselective synthesis of diverse 2,4,6-trisubstituted-3-nitropyridine derivatives.

Section 1: Regioselective C4-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The initial functionalization of this compound is best achieved via an SNAr reaction with amine nucleophiles, which selectively targets the C4 position.

Data Presentation: C4-Selective Amination Conditions

The following table summarizes experimentally verified conditions for the C4-amination of this compound.

Amine NucleophileBase (equiv.)SolventTemperatureTimeYield (%)Reference
2-MethoxyethylamineTriethylamine (1.1)DMF0 °C to RTOvernightN/A (Major Product)[1]
BenzylamineTriethylamine (1.0)THF0 °C to RTN/AN/A (Major Product)[2]
(R)-tert-butyl piperidin-3-ylcarbamateN/AN/AN/AN/A63.9%[3]

Note: "N/A" indicates data not specified in the cited source.

Experimental Protocol: C4-Amination with 2-Methoxyethylamine

This protocol is adapted from patent literature and serves as a general procedure for the selective C4-amination of the substrate.[1]

Materials:

  • This compound

  • 2-Methoxyethylamine

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent and Base: Add anhydrous DMF to dissolve the starting material, followed by triethylamine (1.1 eq). Cool the mixture to 0 °C in an ice bath.

  • Nucleophile Addition: In a separate flask, prepare a solution of 2-methoxyethylamine (1.01 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the cooled reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-chloro-N-(2-methoxyethyl)-6-methyl-3-nitro-4-pyridinamine.

Visualization: SNAr Experimental Workflow

sn_ar_workflow setup Reaction Setup (Substrate, Base, Solvent in Flask) cool Cool to 0 °C setup->cool add Add Amine Solution (Dropwise) cool->add react Stir Overnight (Warm to RT) add->react workup Aqueous Work-up & Extraction react->workup purify Column Chromatography workup->purify product Isolated Product: 4-Amino-2-chloro-6-methyl-3-nitropyridine purify->product

Caption: General workflow for the C4-selective SNAr amination.

Section 2: Catalytic Cross-Coupling at the C2 Position

Following selective functionalization at C4, the remaining chloride at the C2 position can be targeted using various palladium-catalyzed cross-coupling reactions. The following protocols are generalized starting points based on established methods for chloropyridine substrates and should be optimized for specific coupling partners.

Visualization: Overall Two-Step Synthetic Strategy

two_step_strategy cluster_products Final Products start 2,4-Dichloro-6-methyl- 3-nitropyridine intermediate 4-Amino-2-chloro-6-methyl- 3-nitropyridine start->intermediate Step 1: C4-Selective SNAr (e.g., R-NH2, Base) product_suzuki Suzuki Product (C2-Aryl/Vinyl) intermediate->product_suzuki Step 2a: Suzuki Coupling (Ar-B(OH)2, Pd cat.) product_sono Sonogashira Product (C2-Alkynyl) intermediate->product_sono Step 2b: Sonogashira Coupling (Alkyne, Pd/Cu cat.) product_bh Buchwald-Hartwig Product (C2-Amino) intermediate->product_bh Step 2c: Buchwald-Hartwig (R'-NH2, Pd cat.)

Caption: Sequential functionalization of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the C2 position and various aryl or vinyl boronic acids/esters.

Data Presentation: Representative Suzuki-Miyaura Conditions
ComponentExample
Catalyst Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(dppf)
Ligand SPhos, XPhos, RuPhos, or PPh₃
Base K₂CO₃, K₃PO₄, or Cs₂CO₃
Solvent 1,4-Dioxane/H₂O, Toluene, or DME
Temperature 80 - 110 °C
Experimental Protocol: General Suzuki-Miyaura Coupling

Materials:

  • 4-Amino-2-chloro-6-methyl-3-nitropyridine intermediate (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane with 10-20% water)

Procedure:

  • Reaction Setup: In a Schlenk tube or reaction vial, combine the 2-chloropyridine intermediate, arylboronic acid, and base.

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst and phosphine ligand.

  • Solvent Addition: Add the degassed solvent system to the reaction vessel.

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for 2-24 hours.

  • Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, introducing an alkyne moiety at the C2 position.

Data Presentation: Representative Sonogashira Conditions
ComponentExample
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Cu Co-catalyst Copper(I) iodide (CuI)
Base Triethylamine (TEA) or Diisopropylamine (DIPA)
Solvent THF, DMF, or neat amine base
Temperature Room Temperature to 80 °C
Experimental Protocol: General Sonogashira Coupling

Materials:

  • 4-Amino-2-chloro-6-methyl-3-nitropyridine intermediate (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Amine base/solvent (e.g., Triethylamine)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under inert atmosphere, add the 2-chloropyridine intermediate, palladium catalyst, and copper(I) iodide.

  • Solvent and Reagents: Add the degassed amine base (e.g., TEA) followed by the terminal alkyne.

  • Reaction: Stir the mixture at the appropriate temperature (start at room temperature and heat if necessary) until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through Celite® to remove catalyst residues.

  • Purification: Wash the filtrate with saturated aq. NH₄Cl and brine. Dry the organic layer, concentrate, and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination

A second amination can be performed at the C2 position using the Buchwald-Hartwig cross-coupling reaction to generate 2,4-diamino-6-methyl-3-nitropyridines.

Data Presentation: Representative Buchwald-Hartwig Conditions
ComponentExample
Pd Pre-catalyst G3/G4 Buchwald Precatalysts, Pd₂(dba)₃
Ligand XPhos, RuPhos, BrettPhos
Base NaOt-Bu, LiHMDS, or K₃PO₄
Solvent Toluene, 1,4-Dioxane, or THF
Temperature 80 - 110 °C
Experimental Protocol: General Buchwald-Hartwig Amination

Materials:

  • 4-Amino-2-chloro-6-methyl-3-nitropyridine intermediate (1.0 eq)

  • Primary or secondary amine (1.1 - 1.2 eq)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-4 mol%)

  • Base (e.g., NaOt-Bu, 1.2 - 1.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • Reaction Setup (Glovebox): In an inert atmosphere glovebox, add the palladium pre-catalyst, base, 2-chloropyridine intermediate, and a stir bar to a reaction vial.

  • Reagent Addition: Add the solvent, followed by the amine coupling partner.

  • Reaction: Seal the vial tightly, remove from the glovebox, and place in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir for 1-24 hours.

  • Work-up: After cooling, dilute the reaction with an organic solvent, filter through Celite®, and concentrate.

  • Purification: Dissolve the residue and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

Visualization: General Palladium Cross-Coupling Catalytic Cycle

pd_cycle pd0 Pd(0)Ln (Active Catalyst) pd2_oa R-Pd(II)Ln-X (Oxidative Adduct) pd0->pd2_oa Oxidative Addition pd2_tm R-Pd(II)Ln-R' pd2_oa->pd2_tm Transmetalation pd2_tm->pd0 Reductive Elimination

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols for the Functionalization of 2,4-Dichloro-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical functionalization of the pyridine ring in 2,4-dichloro-6-methyl-3-nitropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to its multiple reaction sites, which can be selectively addressed to generate a diverse range of complex molecules. The protocols detailed below are based on established synthetic methodologies for substituted pyridines and serve as a guide for the development of novel derivatives.

Overview of Reactivity

The pyridine ring of this compound is activated towards various transformations by the presence of a strong electron-withdrawing nitro group and two displaceable chloro substituents. The primary avenues for functionalization include:

  • Nucleophilic Aromatic Substitution (SNAr): The chloro groups at the C2 and C4 positions are susceptible to displacement by a wide range of nucleophiles.

  • Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituents can participate in reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination to form new carbon-carbon and carbon-nitrogen bonds.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which can then be further functionalized.

Regioselectivity of Functionalization

The regioselectivity of reactions on this compound is primarily governed by the electronic effects of the nitro group.

  • Nucleophilic Aromatic Substitution: The C4 position is para to the electron-withdrawing nitro group, leading to a greater stabilization of the negative charge in the Meisenheimer intermediate compared to the attack at the C2 (ortho) position. Therefore, nucleophilic aromatic substitution is expected to occur preferentially at the C4 position .

  • Cross-Coupling Reactions: The relative reactivity of the two chloro groups in palladium-catalyzed cross-coupling reactions can be influenced by the choice of catalyst, ligands, and reaction conditions. However, in many cases, the more electron-deficient C4 position is also favored for oxidative addition to the palladium(0) catalyst.

Experimental Protocols and Data

Nucleophilic Aromatic Substitution (SNAr)

The displacement of the C4-chloro group is the most common initial functionalization step. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed.

sn_ar_amination start 2,4-Dichloro-6-methyl- 3-nitropyridine + R¹R²NH conditions Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, CH₃CN) Temperature (rt to 80 °C) start->conditions product 4-(R¹R²-amino)-2-chloro- 6-methyl-3-nitropyridine conditions->product

Caption: SNAr amination at the C4 position.

Protocol 1: Synthesis of 2-chloro-6-methyl-4-(morpholin-4-yl)-3-nitropyridine

  • To a solution of this compound (1.0 eq) in dimethylformamide (DMF, 0.2 M), add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

sn_ar_alkoxylation start 2,4-Dichloro-6-methyl- 3-nitropyridine + R-OH conditions Base (e.g., NaH, K₂CO₃) Solvent (e.g., THF, DMF) Temperature (0 °C to rt) start->conditions product 4-Alkoxy-2-chloro- 6-methyl-3-nitropyridine conditions->product suzuki_coupling start 4-Substituted-2-chloro- 6-methyl-3-nitropyridine + Arylboronic Acid conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) Temperature (80-100 °C) start->conditions product 4-Substituted-2-aryl- 6-methyl-3-nitropyridine conditions->product sonogashira_coupling start 4-Substituted-2-chloro- 6-methyl-3-nitropyridine + Terminal Alkyne conditions PdCl₂(PPh₃)₂, CuI Base (e.g., Et₃N) Solvent (e.g., THF) Temperature (rt to 60 °C) start->conditions product 4-Substituted-2-alkynyl- 6-methyl-3-nitropyridine conditions->product nitro_reduction start Substituted 6-methyl- 3-nitropyridine conditions Reducing Agent (e.g., Fe/NH₄Cl, H₂/Pd-C) Solvent (e.g., EtOH/H₂O) Temperature (rt to reflux) start->conditions product Substituted 6-methyl- pyridin-3-amine conditions->product workflow A This compound B SNAr at C4 (e.g., Amination) A->B Step 1 C 4-Amino-2-chloro-6-methyl- 3-nitropyridine B->C D Cross-Coupling at C2 (e.g., Suzuki) C->D Step 2 E 4-Amino-2-aryl-6-methyl- 3-nitropyridine D->E F Nitro Group Reduction E->F Step 3 G 4-Amino-2-aryl-6-methyl- pyridin-3-amine F->G

Application Notes and Protocols for the Scale-Up Synthesis of 2,4-Dichloro-6-methyl-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the scale-up synthesis of 2,4-dichloro-6-methyl-3-nitropyridine, a key intermediate in the development of pharmaceuticals and agrochemicals. The following sections outline various synthetic methodologies, present key quantitative data in a comparative format, and offer step-by-step experimental procedures.

Synthetic Strategies Overview

The synthesis of this compound can be approached through several strategic routes. The primary methods identified in the literature involve either the chlorination of a dihydroxypyridine precursor or a multi-step process starting from an aminopyridine.

A common and effective method involves the chlorination of 4-hydroxy-6-methyl-3-nitro-2-pyridone using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[1] This approach offers a direct conversion to the desired dichlorinated product.

An alternative pathway begins with the nitration of 2-amino-6-methylpyridine, followed by a diazotization reaction to yield 2-hydroxy-3-nitro-6-methylpyridine. The final step involves chlorination to produce 2-chloro-3-nitro-6-methylpyridine, a closely related derivative.[2] While this is a multi-step process, it provides an alternative for accessing these types of compounds.

For the related compound, 2,6-dichloro-3-nitropyridine, two main strategies are prevalent:

  • Direct nitration of 2,6-dichloropyridine using a mixture of nitric acid and sulfuric acid or oleum.[3][4][5][6][7][8]

  • A multi-step synthesis starting from 2-nitroacetate and a 2-halogenated acrylate, which cyclize to form 2,6-dihydroxy-3-nitropyridine, followed by chlorination.[3]

These methodologies can be adapted and optimized for the large-scale production of this compound and its derivatives.

Data Presentation

Table 1: Summary of a Key Synthesis Method for this compound
Starting MaterialReagentsReaction ConditionsProductYieldPurityReference
4-hydroxy-6-methyl-3-nitro-2-pyridonePhosphorus oxychloride (POCl₃)Heated to 95 °C for 1.5 hoursThis compound85.7%Not specified[1]
Table 2: Comparative Data for the Synthesis of the Related Compound 2,6-Dichloro-3-nitropyridine
Starting MaterialReagentsReaction ConditionsProductYieldPurityReference
2,6-dichloropyridine90% Nitric acid, Sulfuric acidNot specified2,6-dichloro-3-nitropyridine64.5%Not specified[3][4]
2,6-dichloropyridine30% Nitric acid, Fuming sulfuric acidNot specified2,6-dichloro-3-nitropyridine70%Not specified[3]
2,6-dichloropyridineNitric acid (30%), Sulfuric acid, Sulfamic acid110-120 °C for 30 hours2,6-dichloro-3-nitropyridine82.0%98.3%[4]
2,6-dihydroxy-3-nitropyridinePhosphorus oxychloride80-82 °C for 8 hours2,6-dichloro-3-nitropyridine92.1%99.1%[3]
2,6-dichloropyridinePotassium nitrate, Concentrated sulfuric acid120 °C for 10 hours2,6-dichloro-3-nitropyridine80%Not specified[8]

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-hydroxy-6-methyl-3-nitro-2-pyridone[1]

Materials:

  • 4-hydroxy-6-methyl-3-nitro-2-pyridone

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Ice water

Procedure:

  • Dissolve 4-hydroxy-6-methyl-3-nitro-2-pyridone (1.7 g, 10 mmol) in phosphorus oxychloride (10 mL).

  • Heat the reaction mixture to 95 °C and stir for 1.5 hours.

  • After the reaction is complete, remove the excess POCl₃, for instance, by distillation under reduced pressure.

  • Slowly and carefully quench the reaction by adding 100 mL of ice water.

  • Extract the aqueous mixture with ethyl acetate (3 x 80 mL).

  • Combine the organic phases and wash with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the yellow powdery product.

Protocol 2: Multi-step Synthesis of 2-Chloro-3-nitro-6-methylpyridine[2]

This protocol outlines the synthesis of a closely related derivative and involves three main stages.

Step 1: Nitration of 2-amino-6-methylpyridine

  • Cool concentrated sulfuric acid (100 mL) in an ice bath.

  • Slowly add 2-amino-6-methylpyridine (30 g, 0.28 mol) while maintaining the low temperature.

  • Cool the mixture to 0 °C and slowly add a 1:1 (v/v) mixture of concentrated sulfuric acid (98%) and concentrated nitric acid (72%) (42 mL).

  • Allow the reaction to proceed at 0 °C for 1 hour, then let it stand for 12 hours.

  • Pour the reaction solution into 2 L of ice water.

  • Neutralize the solution with concentrated ammonia (pH=7), filter, and dry the filter cake to obtain the crude product.

  • Purify the crude product by steam distillation and recrystallization from ethyl acetate.

Step 2: Diazotization to 2-hydroxy-3-nitro-6-methylpyridine

  • Add the nitrated product (10 g, 0.065 mol) to 100 mL of water.

  • Slowly add concentrated sulfuric acid (12 mL) with stirring and cool to 0 °C in an ice bath.

  • Add sodium nitrite (6.9 g, 0.098 mol) in portions, maintaining the temperature at 0 °C for 4 hours.

  • Let the reaction stand for 12 hours, during which a yellow precipitate will form.

  • Filter the product under reduced pressure and dry under vacuum.

Step 3: Chlorination to 2-Chloro-3-nitro-6-methylpyridine

  • Add the hydroxy derivative (10 g, 0.065 mol) to 50 mL of phosphorus oxychloride.

  • Heat the mixture to reflux for 4 hours.

  • Distill off the majority of the phosphorus oxychloride under reduced pressure.

  • Pour the residue into 200 g of ice water and stir for 2 hours to induce precipitation.

  • Isolate the product by filtration under reduced pressure and dry under vacuum.

Visualizations

Synthetic Workflow Diagram

G cluster_protocol1 Protocol 1: Direct Chlorination cluster_protocol2 Protocol 2: Multi-step Synthesis A 4-hydroxy-6-methyl-3-nitro-2-pyridone B Reaction with POCl3 (95°C, 1.5h) A->B C Quenching with Ice Water B->C D Extraction with Ethyl Acetate C->D E Washing and Drying D->E F Concentration E->F G This compound F->G H 2-amino-6-methylpyridine I Nitration (H2SO4, HNO3, 0°C) H->I J 2-amino-6-methyl-3-nitropyridine I->J K Diazotization (H2SO4, NaNO2, 0°C) J->K L 2-hydroxy-3-nitro-6-methylpyridine K->L M Chlorination (POCl3, reflux) L->M N 2-chloro-3-nitro-6-methylpyridine M->N

Caption: Comparative workflow of two synthetic routes.

Logical Relationship of Synthesis Strategies

G cluster_1 Details of Route 1 cluster_2 Details of Route 2 Start Target: this compound Derivatives Route1 Route 1: Direct Chlorination Start->Route1 Route2 Route 2: Multi-step Synthesis Start->Route2 R1_Step1 Chlorination of Dihydroxy Precursor R1_Step1->Route1 R2_Step1 Nitration of Amino Precursor R2_Step2 Diazotization R2_Step1->R2_Step2 R2_Step3 Chlorination R2_Step2->R2_Step3 R2_Step3->Route2

Caption: Logical overview of synthetic strategies.

References

Application Notes and Protocols: Protecting Group Strategies for Reactions Involving 2,4-Dichloro-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-6-methyl-3-nitropyridine is a versatile synthetic intermediate characterized by its electron-deficient pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr). The presence of two distinct chlorine atoms at the C2 and C4 positions, influenced by the directing effects of the nitro and methyl groups, allows for regioselective functionalization. While many synthetic strategies exploit the inherent reactivity differences of the two chloro positions, certain transformations may necessitate the use of protecting groups to achieve the desired chemo- and regioselectivity. This document provides a comprehensive overview of protecting group strategies that can be employed in reactions involving this compound, complete with detailed experimental protocols and logical workflow diagrams.

Introduction to the Reactivity of this compound

The reactivity of this compound is primarily governed by the principles of nucleophilic aromatic substitution. The electron-withdrawing nitro group at the C3 position strongly activates the adjacent C2 and C4 positions towards nucleophilic attack. However, the C4 position is generally more susceptible to substitution than the C2 position. This preferential reactivity is attributed to the superior resonance stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4, where the negative charge can be delocalized onto the nitro group.

While this inherent regioselectivity is synthetically useful, scenarios arise where functionalization is desired at the less reactive C2 position, or where other functional groups on the molecule or the incoming nucleophile require temporary protection to prevent side reactions. In such cases, a well-designed protecting group strategy is indispensable.

Protecting Group Strategies for Selective Functionalization

Protecting groups are temporary modifications of a functional group that alter its reactivity. In the context of this compound, protecting groups can be envisioned to:

  • Block the more reactive C4 position to direct nucleophilic attack to the C2 position.

  • Protect a functional group on a nucleophile to prevent unwanted side reactions.

Hypothetical Strategy: Temporary Protection of the C4-Position

While less common due to the pronounced inherent reactivity differences, a scenario requiring functionalization at C2 in the presence of a highly reactive nucleophile might benefit from a temporary protecting group at C4. A plausible, albeit theoretical, approach could involve the use of a bulky, temporary substituent that favors the C4 position and can be subsequently removed.

Logical Workflow for C2 Functionalization via C4 Protection:

G cluster_0 Protecting Group Strategy for C2-Functionalization start This compound protect Protect C4 Position (e.g., with a bulky thiol under specific conditions) start->protect protected_intermediate 4-(Protected)-2-chloro-6-methyl-3-nitropyridine protect->protected_intermediate react_c2 Nucleophilic Substitution at C2 protected_intermediate->react_c2 deprotect_intermediate 4-(Protected)-2-(Substituted)-6-methyl-3-nitropyridine react_c2->deprotect_intermediate deprotect Deprotect C4 Position deprotect_intermediate->deprotect final_product 2-(Substituted)-4-chloro-6-methyl-3-nitropyridine deprotect->final_product

Caption: Workflow for C2 functionalization using a C4 protecting group.

Protecting Amine Nucleophiles

A more common and practical scenario involves the protection of functional groups on the incoming nucleophile. For instance, when reacting this compound with an amino alcohol, it is often necessary to protect the more nucleophilic amino group to ensure selective reaction at the hydroxyl group, or vice versa.

Logical Workflow for Reaction with a Protected Amino Alcohol:

G cluster_1 Reaction with a Protected Nucleophile start_nucleophile Amino Alcohol (e.g., Ethanolamine) protect_amine Protect Amino Group (e.g., Boc Anhydride) start_nucleophile->protect_amine protected_nucleophile Boc-Protected Amino Alcohol protect_amine->protected_nucleophile snar_reaction SNAr Reaction at C4 protected_nucleophile->snar_reaction start_pyridine This compound start_pyridine->snar_reaction coupled_product Protected Coupled Product snar_reaction->coupled_product deprotect_amine Deprotect Amino Group (e.g., TFA) coupled_product->deprotect_amine final_product Final Functionalized Pyridine deprotect_amine->final_product

Caption: Workflow for SNAr with a protected amino alcohol.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments, including a typical regioselective SNAr reaction and a representative protecting group strategy for an amine nucleophile.

Protocol 1: Regioselective Monosubstitution at the C4-Position with an Amine

This protocol describes the selective reaction of an amine at the more reactive C4 position of this compound.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN), or N,N-Dimethylformamide (DMF))

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.

  • Add the amine (1.1 eq.) and the base (e.g., TEA, 1.2 eq.) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 4-substituted-2-chloro-6-methyl-3-nitropyridine.

Data Presentation:

EntryAmineBaseSolventTime (h)Yield (%)
1MorpholineTEATHF492
2PiperidineDIPEAACN395
3AnilineTEADMF1278
Protocol 2: Protection of an Amino Group with Boc Anhydride

This protocol details the protection of a primary or secondary amine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Amine-containing compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium bicarbonate

  • Solvent (e.g., Dichloromethane (DCM), THF, or a mixture of Dioxane and water)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the amine (1.0 eq.) in the chosen solvent.

  • Add the base (e.g., TEA, 1.5 eq. or NaHCO₃ in excess if using aqueous conditions).

  • Add Boc₂O (1.1 eq.) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.

  • If using an organic solvent, wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine. If using aqueous conditions, extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude Boc-protected amine is often pure enough for the next step, but can be purified by crystallization or column chromatography if necessary.

Data Presentation:

EntryAmineBaseSolventTime (h)Yield (%)
1EthanolamineTEADCM298
2Glycine Methyl EsterNaHCO₃Dioxane/H₂O495
Protocol 3: Deprotection of a Boc-Protected Amine

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected amine in DCM.

  • Add TFA (5-10 equivalents, often used as a 1:1 mixture with DCM) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The deprotected amine salt can be used as is, or the free amine can be obtained by further basic workup or purification.

Data Presentation:

EntrySubstrateConditionsTime (h)Yield (%)
1Boc-EthanolamineTFA/DCM (1:1)1>95 (as TFA salt)
2Boc-Piperidine4M HCl in Dioxane2>95 (as HCl salt)

Conclusion

The synthetic utility of this compound can be significantly expanded through the strategic application of protecting groups. While the inherent regioselectivity of the molecule often precludes the need for protecting the pyridine core itself, the protection of nucleophilic reagents is a common and powerful strategy to achieve desired chemical transformations. The protocols and workflows presented herein provide a foundational guide for researchers to design and execute syntheses involving this versatile building block, enabling the development of complex molecules for applications in medicinal chemistry and materials science.

Troubleshooting & Optimization

troubleshooting failed reactions with 2,4-Dichloro-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for reactions involving 2,4-dichloro-6-methyl-3-nitropyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for nucleophilic aromatic substitution (SNAr)?

A1: The primary reactive sites for nucleophilic aromatic substitution (SNAr) on this compound are the carbon atoms attached to the chlorine atoms at the C2 and C4 positions. The electron-withdrawing nitro group at the C3 position strongly activates these positions for nucleophilic attack.

Q2: Which chlorine atom is preferentially substituted in SNAr reactions?

A2: In nucleophilic aromatic substitution reactions, the substitution of the chlorine atom at the C4 position is generally favored over the C2 position. This regioselectivity is attributed to the greater resonance stabilization of the Meisenheimer intermediate formed during the attack at the C4 position, which is para to the electron-withdrawing nitro group. This allows for more effective delocalization of the negative charge.

Q3: What are the common types of reactions performed with this compound?

A3: Besides nucleophilic aromatic substitution (SNAr) with various nucleophiles (amines, alcohols, thiols), this compound can also be a substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, allowing for the formation of carbon-carbon bonds.

Troubleshooting Failed Reactions

This section provides guidance on how to troubleshoot common problems encountered during reactions with this compound.

Issue 1: Low or No Product Yield in Nucleophilic Aromatic Substitution (SNAr)

Q: My SNAr reaction with an amine/alcohol/thiol is giving a low yield or not proceeding at all. What are the possible causes and solutions?

A: Low or no product yield in SNAr reactions with this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low SNAr Yield

cluster_reagents Reagent Troubleshooting cluster_conditions Condition Optimization cluster_workup Workup & Purification Issues start Low/No Product Yield check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents reagent_purity Purity of Starting Material & Nucleophile check_reagents->reagent_purity base_strength Appropriate Base Strength & Equivalents check_reagents->base_strength solvent_quality Anhydrous & Degassed Solvent check_reagents->solvent_quality check_conditions 2. Optimize Reaction Conditions temperature Increase Temperature check_conditions->temperature reaction_time Extend Reaction Time check_conditions->reaction_time concentration Adjust Concentration check_conditions->concentration check_workup 3. Review Workup & Purification hydrolysis Check for Hydrolysis Byproducts check_workup->hydrolysis purification_method Optimize Chromatography/Recrystallization check_workup->purification_method solution Improved Yield reagent_purity->check_conditions base_strength->check_conditions solvent_quality->check_conditions temperature->check_workup reaction_time->check_workup concentration->check_workup hydrolysis->solution purification_method->solution cluster_nucleophile Influence of Nucleophile cluster_conditions Influence of Conditions start Poor Regioselectivity (Mixture of C2 & C4 isomers) nucleophile Nucleophile Choice start->nucleophile conditions Reaction Conditions start->conditions sterics Bulky Nucleophiles Favor C4 nucleophile->sterics electronics Hard vs. Soft Nucleophiles nucleophile->electronics temperature_selectivity Lower Temperature May Increase Selectivity conditions->temperature_selectivity solvent_polarity Solvent Polarity can affect TS energies conditions->solvent_polarity c4_product Desired C4-Substituted Product sterics->c4_product electronics->c4_product temperature_selectivity->c4_product solvent_polarity->c4_product

optimizing reaction conditions for 2,4-Dichloro-6-methyl-3-nitropyridine substitutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions involving 2,4-Dichloro-6-methyl-3-nitropyridine. This guide provides answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals achieve successful outcomes in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for nucleophilic substitution on this compound?

A1: The substitution reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[1][2] This is a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group (chloride).[1] The pyridine ring is activated towards nucleophilic attack by the presence of the electron-withdrawing nitro group.[1][3][4] The reaction begins with the attack of a nucleophile on one of the electron-deficient carbons bearing a chlorine atom (C2 or C4), forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[1][5] Aromaticity is then restored by the expulsion of the chloride ion, yielding the final substituted product.[1][2]

Q2: Why does substitution preferentially occur at the C4 position over the C2 position?

A2: Substitution reactions on this compound show high regioselectivity, with the initial substitution overwhelmingly occurring at the C4 position.[1][6] This preference is due to the electronic stabilization of the Meisenheimer intermediate.[1][6] When the nucleophile attacks the C4 position (ortho to the nitro group), the negative charge of the intermediate can be effectively delocalized onto the oxygen atoms of the nitro group through resonance.[1] This provides significant stabilization, lowering the activation energy for the C4-attack pathway.[1] Conversely, attack at the C2 position does not allow for this same degree of resonance stabilization with the nitro group, making this pathway kinetically less favorable.[1]

Q3: What are the typical reaction conditions for amination of this compound?

A3: Typical conditions for amination involve dissolving this compound in a suitable solvent and adding the amine nucleophile along with a base. Common solvents include polar aprotics like acetonitrile or THF, as well as alcohols like ethanol.[3][6] A base, such as triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃), is generally required to neutralize the HCl generated during the reaction.[3] The reaction can often proceed at room temperature, but heating (e.g., 50-80°C) may be necessary to increase the reaction rate.[3] Progress is typically monitored by Thin Layer Chromatography (TLC).[3][6]

Troubleshooting Guide

This section addresses common issues encountered during the substitution reactions of this compound.

Issue 1: Low or No Product Yield

If you are observing a low yield of your desired product or no reaction at all, consider the following troubleshooting steps.

G cluster_reagents Reagent Troubleshooting cluster_conditions Condition Optimization cluster_workup Post-Reaction Troubleshooting start Low / No Product Yield reagents Check Reagent Quality & Stoichiometry start->reagents conditions Review Reaction Conditions start->conditions workup Optimize Workup & Purification start->workup reagents_active Are reagents fresh/pure? (Nucleophile, Base, Starting Material) reagents->reagents_active temp Is the temperature optimal? Try heating (e.g., 50-100°C) conditions->temp extraction Is the product water-soluble? Adjust pH or use different extraction solvent workup->extraction reagents_ratio Is the stoichiometry correct? (Typically 1.0-1.2 eq. Nucleophile, >1.5 eq. Base) reagents_active->reagents_ratio end Improved Yield reagents_ratio->end solvent Is the solvent appropriate? Use polar aprotic (e.g., ACN, THF, DMF) temp->solvent time Is the reaction time sufficient? Monitor by TLC until SM is consumed solvent->time time->end purification Is the product being lost during purification? Optimize chromatography conditions extraction->purification purification->end

Caption: Troubleshooting workflow for low product yield.

Issue 2: Incomplete Reaction (Starting Material Remains)

If TLC or LC-MS analysis shows a significant amount of unreacted this compound, follow these steps.

Potential Cause Recommended Action Details
Insufficient Reaction Time Increase reaction duration and monitor progress.SNAr reactions can sometimes be slow at room temperature.[7] Continue to monitor the reaction by TLC until the starting material spot disappears or is significantly diminished.
Low Reaction Temperature Increase the reaction temperature.Gently heating the reaction mixture (e.g., to 50-100°C) can significantly increase the reaction rate without promoting side reactions.[3][8]
Inactive Nucleophile/Base Use fresh or purified reagents.The nucleophile or base may have degraded. Use freshly opened bottles or purify the reagents before use. Ensure the base is strong enough to deprotonate the nucleophile if necessary and to scavenge the generated acid.
Poor Solvent Choice Change to a more suitable solvent.Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can help to solvate the intermediate complex and increase the nucleophile's reactivity.[9]

Issue 3: Formation of Multiple Products (Poor Selectivity)

While the first substitution is highly regioselective for the C4 position, subsequent reactions or harsh conditions can lead to other products.

Potential Cause Recommended Action Details
Di-substitution Use a controlled amount of the nucleophile.If both chloro groups are being substituted, reduce the equivalents of the nucleophile to 1.0-1.1 equivalents relative to the dichloropyridine starting material.
Reaction at C2 Position Lower the reaction temperature.While kinetically disfavored, substitution at the C2 position might occur under more forcing conditions (e.g., very high temperatures).[8] Running the reaction at the lowest effective temperature can improve C4 selectivity.
Side reactions with Solvent Use an inert solvent.Protic solvents like alcohols could potentially act as nucleophiles, especially at elevated temperatures with a strong base. Using an aprotic solvent like THF, Dioxane, or DMF can prevent this.

Experimental Protocols

Protocol 1: General Procedure for Amination

This protocol provides a representative method for the selective C4-amination of this compound.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_sm Dissolve 2,4-dichloro-6-methyl- 3-nitropyridine (1.0 eq) in anhydrous acetonitrile. prep_nuc In a separate flask, dissolve amine (1.1 eq) and Et3N (2.0 eq) in anhydrous acetonitrile. add Slowly add the amine/base solution to the starting material solution at room temperature. prep_nuc->add stir Stir the mixture. Heat if necessary (e.g., 50-80°C). add->stir monitor Monitor reaction progress by TLC until starting material is consumed. stir->monitor concentrate Concentrate the mixture under reduced pressure. monitor->concentrate extract Perform aqueous workup: Extract with ethyl acetate and wash with water and brine. concentrate->extract dry Dry the organic layer (e.g., Na2SO4), filter, and concentrate. extract->dry purify Purify the crude product by silica gel column chromatography. dry->purify

Caption: General experimental workflow for C4 amination.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (primary or secondary) (1.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous acetonitrile (ACN) or Tetrahydrofuran (THF)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous acetonitrile.[6]

  • In a separate vial, prepare a solution of the amine and triethylamine in anhydrous acetonitrile.[6]

  • Slowly add the amine/base solution to the stirred solution of the dichloropyridine at room temperature.[3][6]

  • Stir the reaction mixture. If the reaction is slow, heat to a temperature between 50-80°C.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3][6]

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[3]

  • Perform an aqueous workup by redissolving the residue in a solvent like ethyl acetate and washing with water and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[6]

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired 4-substituted-2-chloro-6-methyl-3-nitropyridine.[3][6]

Protocol 2: General Procedure for Etherification (O-Alkylation)

This protocol outlines a method for substitution with an alcohol nucleophile.

Step Procedure Notes
1. Base Selection Use a strong base such as Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).The base is used to deprotonate the alcohol to form the more nucleophilic alkoxide. The reaction should be conducted under an inert atmosphere (N₂ or Ar).
2. Reagent Preparation In a flame-dried flask under inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF. Cool to 0°C.
3. Alkoxide Formation Slowly add the alcohol (1.1 eq) to the NaH suspension. Allow to stir at 0°C for 30 minutes.
4. Substitution Add a solution of this compound (1.0 eq) in THF to the alkoxide solution at 0°C.
5. Reaction Allow the reaction to warm to room temperature and stir until TLC indicates consumption of the starting material. Gentle heating may be required.
6. Quenching & Workup Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).
7. Purification Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

References

Technical Support Center: Purification of 2,4-Dichloro-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4-dichloro-6-methyl-3-nitropyridine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary and most effective methods for the purification of crude this compound are silica gel column chromatography and recrystallization. Column chromatography is often employed for the initial purification to separate the target compound from significant impurities, while recrystallization is an excellent technique for achieving high purity in the final product.

Q2: What are the likely impurities in crude this compound?

A2: While specific impurities depend on the synthetic route, common contaminants may include:

  • Starting materials: Unreacted 2,4-dihydroxy-6-methyl-3-nitropyridine or other precursors.

  • Isomers: Positional isomers formed during the nitration or chlorination steps.

  • Byproducts of chlorination: Partially chlorinated or over-chlorinated pyridine derivatives.

  • Residual solvents and reagents: Solvents used in the reaction and workup (e.g., ethyl acetate, phosphorus oxychloride).

Q3: My purified product is a yellow powder. Is this expected?

A3: Yes, a yellow coloration is commonly reported for the solid form of this compound and related compounds.[1] However, a very intense or dark color may indicate the presence of persistent impurities.

Q4: How can I monitor the progress of the purification?

A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It helps in identifying the fractions containing the pure product during column chromatography and in assessing the purity of the product after recrystallization. A suitable mobile phase for TLC can be a mixture of hexane and ethyl acetate.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the purification of this compound.

Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of the product from impurities. Incorrect solvent system polarity.Optimize the mobile phase using TLC. A common eluent system is a gradient of hexane-ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.3 for the desired compound on TLC.
Product streaking or irreversible adsorption on silica. The basic nature of the pyridine ring can lead to strong interactions with the acidic silica gel.Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%). Alternatively, use a less acidic stationary phase like neutral alumina.
Low yield after column chromatography. The product may be partially soluble in the eluent, leading to broad fractions and loss during concentration. The compound may have been adsorbed too strongly onto the silica.Ensure the crude material is fully dissolved in a minimal amount of the initial, less polar eluent before loading it onto the column. If streaking is observed, address the issue as described above. Collect smaller fractions to better isolate the product.
Yellow/orange color persists after chromatography. A colored impurity may be co-eluting with the product.Try a different solvent system to alter the selectivity of the separation. If the impurity is significantly more or less polar, a step gradient elution might be effective. Subsequent recrystallization is also recommended to remove colored impurities.
Recrystallization Troubleshooting
Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. Incorrect solvent choice or insufficient solvent volume.This compound is expected to be soluble in alcoholic solvents like ethanol or isopropanol. A solvent mixture, such as ethyl acetate/hexane, can also be effective. Ensure you are using a sufficient volume of the hot solvent.
"Oiling out" instead of crystallization. The compound's melting point may be lower than the boiling point of the solvent, or the solution is supersaturated with impurities.Use a lower-boiling point solvent or a solvent mixture. Try cooling the solution more slowly to encourage the formation of crystals. Seeding the solution with a small, pure crystal of the product can also induce crystallization.
No crystals form upon cooling. The solution is not saturated, or the product is too soluble in the chosen solvent even at low temperatures.Reduce the volume of the solvent by evaporation. If that fails, try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then heat until it is clear and allow it to cool slowly.
Low recovery of the purified product. Too much solvent was used, or the product has significant solubility in the cold solvent.Use the minimum amount of hot solvent required to fully dissolve the crude product. Ensure the solution is thoroughly cooled, preferably in an ice bath, to minimize the amount of product remaining in the mother liquor.
Crystals are still colored. Colored impurities are co-crystallizing with the product.Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal and any insoluble impurities before allowing the solution to cool and crystallize. Be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield.

Data Presentation

The following table summarizes reported yields and purities for this compound and related compounds using various purification techniques.

CompoundPurification MethodSolvent/EluentYieldPurity
This compound Extraction and concentrationEthyl acetate85.7%Not specified, described as a yellow powdery product[1]
2,6-Dichloro-3-nitropyridine Work-up by pouring into ice water, filtration, and washingWater75.38%99.5% (by GC)
2,6-Dichloro-3-nitropyridine Work-up by pouring into ice water and filtrationWater88.3%95.5% (by liquid phase analysis)
2,6-Dichloro-3-nitropyridine Recrystallization50% aqueous isopropyl alcohol-97.2%

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general procedure adaptable for the purification of this compound.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography, 60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Workup: Following the synthesis, the crude product is typically obtained after an aqueous workup, which may involve extraction with a solvent like ethyl acetate, washing with water and brine, and drying over anhydrous sodium sulfate.

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (e.g., hexane with a small amount of ethyl acetate) or a suitable solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and carefully load it onto the top of the column.

  • Elution: Elute the column with a suitable solvent system. A gradient elution from pure hexane to a mixture of hexane and ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate) is often effective.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This is a general protocol for the recrystallization of a solid organic compound, adapted for this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the crude product is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture with stirring. Continue adding the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Workup cluster_purification Purification synthesis Synthesis of Crude Product workup Aqueous Workup (Extraction, Washing, Drying) synthesis->workup crude_product Crude Product workup->crude_product column_chromatography Column Chromatography recrystallization Recrystallization column_chromatography->recrystallization For higher purity pure_product Pure Product column_chromatography->pure_product recrystallization->pure_product crude_product->column_chromatography

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_column Column Chromatography cluster_recrystallization Recrystallization start Purification Issue Identified poor_separation Poor Separation start->poor_separation streaking Product Streaking start->streaking low_yield_col Low Yield start->low_yield_col no_dissolve Insoluble in Hot Solvent start->no_dissolve oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals solution1 Optimize Eluent (TLC) poor_separation->solution1 solution2 Deactivate Silica (e.g., with Triethylamine) streaking->solution2 low_yield_col->solution2 solution3 Change Solvent/ Solvent System no_dissolve->solution3 solution4 Slow Cooling/ Seeding oiling_out->solution4 solution5 Concentrate/ Add Anti-solvent no_crystals->solution5

Caption: Troubleshooting logic for common purification issues.

References

common side reactions and byproducts in 2,4-Dichloro-6-methyl-3-nitropyridine chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dichloro-6-methyl-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory-scale synthesis involves the chlorination of 4-hydroxy-6-methyl-3-nitro-2-pyridone using phosphorus oxychloride (POCl₃).[1] This method generally provides good yields.

Q2: What are the primary side reactions to be aware of during the synthesis?

A2: The main side reactions include hydrolysis of the chloro groups on the pyridine ring and over-chlorination of the methyl group. Incomplete chlorination can also leave starting material as an impurity.

Q3: How can I purify the crude this compound?

A3: The most effective purification methods are silica gel column chromatography and recrystallization.[2] Column chromatography is useful for removing significant impurities, while recrystallization is excellent for achieving high purity of the final product.

Q4: What analytical techniques are recommended for assessing the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identification of impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Low Yield of this compound
Symptom Possible Cause Suggested Solution
Low yield of the desired product after synthesis.Incomplete Reaction: The chlorination reaction may not have gone to completion.- Increase Reaction Time: Extend the reaction time with POCl₃ and monitor progress by TLC. - Increase Reaction Temperature: Ensure the reaction temperature is maintained at the optimal level (e.g., reflux). - Excess POCl₃: Use a sufficient excess of POCl₃ to drive the reaction to completion.
Product Decomposition during Workup: The product is susceptible to hydrolysis, especially under basic aqueous conditions.[3]- Controlled Quenching: Slowly add the reaction mixture to ice-cold water with vigorous stirring to dissipate heat. - Avoid Strong Bases: Use a mild base like sodium bicarbonate for neutralization instead of strong bases like NaOH. - Prompt Extraction: Immediately extract the product into an organic solvent (e.g., ethyl acetate) after quenching to minimize contact with the aqueous phase.
Loss during Purification: Significant loss of product can occur during column chromatography or recrystallization.- Optimize Chromatography: Use an appropriate solvent system for column chromatography to ensure good separation and recovery. A gradient elution might be necessary. - Optimize Recrystallization: Use a minimal amount of a suitable hot solvent to dissolve the product and allow for slow cooling to maximize crystal formation.
Presence of Impurities in the Final Product
Symptom Possible Cause Identification Method Suggested Solution
An additional peak is observed in the GC-MS or a set of unexpected signals in the NMR spectrum.Unreacted Starting Material: Incomplete chlorination of 4-hydroxy-6-methyl-3-nitro-2-pyridone.GC-MS: A peak with a lower retention time and a mass corresponding to the starting material. ¹H NMR: Absence of the characteristic aromatic proton signals of the product and presence of signals corresponding to the pyridone.- See "Incomplete Reaction" solutions in the low yield section. - Purification: The starting material can be removed by column chromatography.
A peak with a mass of (M+18-Cl) or (M+18-2Cl) is observed in the mass spectrum.Hydrolysis Byproducts: Formation of 2-chloro-4-hydroxy-6-methyl-3-nitropyridine or 4-chloro-2-hydroxy-6-methyl-3-nitropyridine.GC-MS: Peaks with molecular ions corresponding to the hydrolyzed products. ¹H NMR: Appearance of broad signals due to the hydroxyl group and shifts in the aromatic proton signals.- See "Product Decomposition during Workup" solutions in the low yield section. - Purification: These more polar byproducts can be separated by column chromatography.
A peak with a mass of (M+34) is observed in the mass spectrum.Over-chlorination of Methyl Group: Formation of 2,4-dichloro-6-(chloromethyl)-3-nitropyridine.GC-MS: A peak with a molecular ion corresponding to the trichlorinated product. ¹H NMR: The singlet corresponding to the methyl group protons will disappear and be replaced by a new singlet for the -CH₂Cl group at a downfield chemical shift.- Control Reaction Conditions: Avoid prolonged reaction times or excessive temperatures. - Purification: Separation can be achieved by careful column chromatography, as the polarity will be similar to the desired product.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known synthetic procedure.[1]

Materials:

  • 4-hydroxy-6-methyl-3-nitro-2-pyridone

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxy-6-methyl-3-nitro-2-pyridone (1.0 eq) in phosphorus oxychloride (excess, e.g., 5-10 eq).

  • Heat the mixture to 95 °C and stir for 1.5-2 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and carefully quench the reaction residue by adding it to a vigorously stirred beaker of ice water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Silica Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

Purification by Recrystallization

Materials:

  • Crude or partially purified this compound

  • A suitable solvent (e.g., ethanol, isopropanol, or a mixture of hexane and ethyl acetate)

Procedure:

  • Dissolve the crude product in a minimal amount of the hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Visualizations

Synthesis_and_Side_Reactions cluster_main Main Reaction cluster_side Side Reactions start 4-hydroxy-6-methyl-3-nitro-2-pyridone product This compound start->product POCl3 hydrolysis Hydrolysis Byproducts (e.g., 2-chloro-4-hydroxy-6-methyl-3-nitropyridine) product->hydrolysis H2O (Workup) over_chlorination Over-chlorination Byproduct (2,4-dichloro-6-(chloromethyl)-3-nitropyridine) product->over_chlorination Excess POCl3 / Heat

Caption: Main synthesis pathway and common side reactions.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting start Experiment Complete check_yield Check Yield and Purity (TLC, GC-MS, NMR) start->check_yield is_ok Product OK? check_yield->is_ok end Final Product is_ok->end Yes low_yield Low Yield Issue is_ok->low_yield No, Low Yield impurity Impurity Issue is_ok->impurity No, Impure incomplete Incomplete Reaction? low_yield->incomplete identify_impurity Identify Impurity (MS, NMR) impurity->identify_impurity decomposition Decomposition? incomplete->decomposition No Increase Time/Temp Increase Time/Temp incomplete->Increase Time/Temp Yes Controlled Workup Controlled Workup decomposition->Controlled Workup Yes purify Purify (Column, Recrystallization) identify_impurity->purify purify->check_yield

Caption: A logical workflow for troubleshooting common issues.

References

improving yield and purity in the synthesis of 2,4-Dichloro-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,4-Dichloro-6-methyl-3-nitropyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The synthesis of this compound can typically start from either 4-hydroxy-6-methyl-3-nitro-2-pyridone or 2,4-dihydroxy-6-methylpyridine.[1] The chlorination of 4-hydroxy-6-methyl-3-nitro-2-pyridone using phosphorus oxychloride (POCl₃) is a commonly cited method.[1]

Q2: What is a typical yield for the synthesis of this compound?

Yields can vary significantly based on the chosen synthetic route and reaction conditions. A reported synthesis from 4-hydroxy-6-methyl-3-nitro-2-pyridone using phosphorus oxychloride achieved a yield of 85.7%.[1] Other related dichloronitropyridine syntheses report yields ranging from 50% to over 90%, highlighting the impact of the chosen reagents and process optimization.[2][3]

Q3: What are the potential side reactions that can lower the purity of the final product?

In similar syntheses of chlorinated nitropyridines, the formation of isomers is a common issue, particularly during nitration steps.[4] Incomplete chlorination can also lead to impurities. For instance, if the starting material is not fully converted, it may contaminate the final product. The presence of residual reagents, such as phosphorus oxychloride, can also affect purity.

Q4: How can I purify the crude this compound?

Common purification techniques for related compounds involve quenching the reaction mixture in ice water to precipitate the product.[1][3][5] The precipitate is then filtered, washed with water to remove acid and other water-soluble impurities, and dried.[3][5] Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography. The organic product can be extracted using a solvent like ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete Reaction: The reaction may not have gone to completion.- Reaction Time: Ensure the reaction is stirred for the recommended duration (e.g., 1.5 hours).[1] - Temperature Control: Maintain the optimal reaction temperature (e.g., 95 °C).[1] - Reagent Quality: Use fresh and high-purity phosphorus oxychloride.
Product Loss During Work-up: Significant amounts of the product may be lost during the extraction and purification steps.- Extraction Efficiency: Perform multiple extractions with the organic solvent (e.g., ethyl acetate, 3 x 80 mL) to maximize recovery.[1] - Precipitation: Ensure complete precipitation by slowly adding the reaction mixture to a large volume of ice water.[1]
Low Purity Presence of Starting Material: The reaction did not proceed to completion, leaving unreacted starting material.- Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. - Optimize Reaction Conditions: Increase reaction time or temperature slightly, but be cautious of potential side reactions.
Formation of Isomers or Byproducts: Side reactions may be occurring, leading to impurities that are difficult to separate.- Control of Reaction Conditions: Precise control of temperature and addition rates of reagents can minimize side product formation. - Purification: Employ recrystallization or column chromatography for rigorous purification.
Residual Reagents: Incomplete removal of reagents like POCl₃.- Quenching: Carefully and slowly quench the reaction mixture in ice water to hydrolyze excess POCl₃.[1] - Washing: Thoroughly wash the organic extracts with water and then a saturated sodium chloride solution.[1]

Experimental Protocols

Synthesis of this compound from 4-hydroxy-6-methyl-3-nitro-2-pyridone[1]

Materials:

  • 4-hydroxy-6-methyl-3-nitro-2-pyridone

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Ice water

Procedure:

  • Dissolve 4-hydroxy-6-methyl-3-nitro-2-pyridone (1.7 g, 10 mmol) in phosphorus oxychloride (10 mL).

  • Heat the mixture to 95 °C and stir for 1.5 hours.

  • After the reaction is complete, carefully remove the excess POCl₃ (e.g., by distillation under reduced pressure).

  • Slowly and cautiously quench the reaction mixture by adding it to 100 mL of ice water with stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 80 mL).

  • Combine the organic layers and wash with a saturated sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the yellow powdery product.

Expected Yield: Approximately 1.77 g (85.7%).[1]

Data Presentation

Starting Material Reagents Yield (%) Reference
4-hydroxy-6-methyl-3-nitro-2-pyridonePOCl₃85.7%[1]
2,6-dichloropyridineNitric acid, Sulfuric acid64.5% - 88.3%[2][3]
2,6-dihydroxy-3-nitropyridinePOCl₃, 1,2-dichloroethane92.1%[2]

Visualizations

Experimental Workflow for Synthesis

experimental_workflow Synthesis of this compound start Start: 4-hydroxy-6-methyl-3-nitro-2-pyridone react React with POCl3 (95 °C, 1.5 h) start->react quench Quench in Ice Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate product Final Product: This compound concentrate->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Low Yield and Purity problem Problem: Low Yield or Purity check_reaction Check Reaction Conditions: - Temperature - Time - Reagent Quality problem->check_reaction check_workup Check Work-up Procedure: - Extraction Efficiency - Quenching problem->check_workup check_purity Analyze Purity: - TLC - NMR problem->check_purity incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction If issues found product_loss Product Loss check_workup->product_loss If issues found impurities Presence of Impurities check_purity->impurities If issues found optimize_reaction Optimize Reaction: - Increase Time/Temp incomplete_reaction->optimize_reaction optimize_workup Optimize Work-up: - More Extractions product_loss->optimize_workup purify Further Purification: - Recrystallization - Chromatography impurities->purify

Caption: A logical approach to troubleshooting common synthesis issues.

References

Technical Support Center: Overcoming Low Reactivity of 2,4-Dichloro-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dichloro-6-methyl-3-nitropyridine. The content addresses common challenges related to its low reactivity in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered to have low reactivity?

A1: The reactivity of this compound is influenced by several electronic and steric factors. The pyridine nitrogen and the nitro group at the 3-position are strongly electron-withdrawing, which deactivates the pyridine ring towards certain reactions like electrophilic aromatic substitution. While these groups activate the ring for nucleophilic aromatic substitution (SNAr), the chlorine atoms at the 2- and 4-positions are less reactive than corresponding bromo or iodo derivatives in many cross-coupling reactions. Additionally, the methyl group at the 6-position can introduce steric hindrance, potentially impeding access to the adjacent 4-position.

Q2: Which position (C2 or C4) is more reactive in nucleophilic aromatic substitution (SNAr) reactions?

A2: The regioselectivity of SNAr on this compound is a critical consideration. The nitro group at the C3 position activates both the C2 and C4 positions for nucleophilic attack.

  • Attack at C2 (ortho to the nitro group): This position is highly activated by the strong inductive electron-withdrawing effect of the adjacent nitro group. This pathway is often kinetically favored.[1]

  • Attack at C4 (para to the pyridine nitrogen): Nucleophilic attack at this position allows for delocalization of the negative charge in the Meisenheimer intermediate onto the pyridine nitrogen, which provides significant stabilization.

The preferred site of substitution can depend on the reaction conditions (temperature, solvent) and the nature of the nucleophile. For bulky nucleophiles, attack at the less sterically hindered position may be favored.

Q3: What are the key challenges in performing palladium-catalyzed cross-coupling reactions with this substrate?

A3: The main challenges include:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation.

  • Regioselectivity: Achieving selective coupling at either the C2 or C4 position can be difficult. Conventionally, the halide adjacent to the nitrogen (C2) is more reactive in Pd-catalyzed cross-couplings.[2]

  • Inertness of C-Cl bonds: Carbon-chlorine bonds are stronger and less reactive than C-Br or C-I bonds, often requiring more forcing conditions (higher temperatures, stronger bases, and more active catalysts) for oxidative addition to the palladium center.

Q4: How can I improve the yield and selectivity of Suzuki-Miyaura coupling reactions?

A4: To improve Suzuki-Miyaura coupling reactions, consider the following:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can stabilize the active palladium species and promote C4-selectivity.[2]

  • Catalyst Choice: Use pre-formed palladium catalysts or catalyst systems known to be robust for heteroaromatic substrates.

  • Base and Solvent: The choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent system (e.g., dioxane/water, toluene/water) is crucial and often requires screening to find the optimal conditions.

  • Temperature: Higher temperatures are generally required for the activation of aryl chlorides.

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr)
IssuePotential CauseTroubleshooting Steps
Low or no conversion 1. Insufficient activation of the pyridine ring. 2. Poor nucleophilicity of the reagent. 3. Inappropriate solvent.1. Increase reaction temperature. 2. Use a stronger base to generate a more potent nucleophile (e.g., using NaH to deprotonate an alcohol or thiol). 3. Switch to a polar aprotic solvent (e.g., DMF, DMSO) to enhance the rate of SNAr.
Mixture of C2 and C4 substituted products Competing reaction pathways due to similar activation of both positions.1. To favor C2 substitution (kinetic product): Use a strong, non-bulky nucleophile at lower temperatures.[1] 2. To favor C4 substitution (thermodynamic product): Use a bulkier nucleophile or higher reaction temperatures to allow for equilibration to the more stable product.
Decomposition of starting material Reaction temperature is too high, or the reagents are unstable under the reaction conditions.1. Lower the reaction temperature and increase the reaction time. 2. Ensure all reagents and solvents are dry and reactions are performed under an inert atmosphere (e.g., N₂ or Ar).
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)
IssuePotential CauseTroubleshooting Steps
Low or no product yield 1. Catalyst deactivation: Pyridine nitrogen coordinating to the palladium center. 2. Ineffective oxidative addition: C-Cl bond is too inert under the current conditions. 3. Poor transmetalation (Suzuki). 4. Presence of oxygen: Deactivates the Pd(0) catalyst.1. Use bulky ligands (e.g., XPhos, SPhos, or sterically hindered NHC ligands) to prevent coordination of the pyridine nitrogen.[2] 2. Increase reaction temperature, use a more active palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst), and a stronger base. 3. For Suzuki, ensure the appropriate base is used to activate the boronic acid/ester. The addition of a small amount of water can sometimes be beneficial. 4. Thoroughly degas all solvents and reagents and maintain an inert atmosphere.
Undesired regioselectivity (e.g., C2 coupling instead of desired C4) The C2 position is generally more electronically favored for oxidative addition.1. For C4 selectivity in Suzuki coupling: Use a very sterically hindered N-heterocyclic carbene (NHC) ligand like IPr.[2] Ligand-free "Jeffery" conditions (e.g., Pd(OAc)₂, NBu₄Br, Na₂CO₃ in toluene/water) can also strongly favor C4 coupling. 2. For C2 selectivity in Buchwald-Hartwig amination: This is often the favored product with standard palladium/phosphine catalyst systems.[3]
Homocoupling of boronic acid (Suzuki) or alkyne (Sonogashira) Often caused by the presence of oxygen or inappropriate reaction conditions.1. Rigorously exclude oxygen from the reaction. 2. For Sonogashira, using copper-free conditions can sometimes reduce alkyne homocoupling.
Protodeboronation (Suzuki) or hydrodehalogenation Unwanted side reactions that consume starting materials.1. Use anhydrous solvents. 2. Optimize the base and reaction temperature to favor the cross-coupling pathway.

Experimental Protocols

Note: The following protocols are generalized based on reactions with similar substrates. Optimization of reaction conditions (temperature, reaction time, catalyst/ligand loading, and base) is likely necessary for this compound.

Protocol 1: C4-Selective Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for C4-selective coupling of 2,4-dichloropyridines using a sterically hindered NHC ligand.[2]

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • IPr (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk tube, add this compound, arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and IPr in anhydrous 1,4-dioxane under an inert atmosphere.

  • Add the catalyst solution to the Schlenk tube containing the reagents.

  • Seal the tube and heat the reaction mixture at 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for a Related System (2,4-dichloropyridine): [2]

Arylboronic AcidProductYield (%)C4:C2 Selectivity
Phenylboronic acid2-chloro-4-phenylpyridine85>20:1
4-Methoxyphenylboronic acid2-chloro-4-(4-methoxyphenyl)pyridine92>20:1
3-Thienylboronic acid2-chloro-4-(thiophen-3-yl)pyridine78>20:1
Protocol 2: Nucleophilic Aromatic Substitution with an Amine (Amination)

This protocol is a general procedure for the amination of a dichloronitropyridine. The regioselectivity (C2 vs. C4) will need to be determined experimentally.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., aniline, morpholine, or a primary alkylamine) (1.1 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Acetonitrile or Dichloromethane

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add the amine and the base to the solution.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed C-N bond formation, which can be selective for the C2 position in some dichloropyridines.[3]

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify by flash column chromatography.

Protocol 4: Sonogashira Coupling

This is a general procedure for the formation of a C-C triple bond. Copper-free conditions are often preferred to minimize alkyne homocoupling.

Reaction Scheme: ``` Cl(C5H2N(CH3)(NO2))Cl + HC≡CR --[Pd catalyst, ligand, base]--> R-C≡C-(C5H2N(CH3)(NO2))Cl

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

sn_ar_pathways cluster_c4 C4 Attack Pathway cluster_c2 C2 Attack Pathway start 2,4-Dichloro-6-methyl- 3-nitropyridine + Nucleophile c4_attack Nucleophilic attack at C4 start->c4_attack More Stable Intermediate (Often Thermodynamic Product) c2_attack Nucleophilic attack at C2 start->c2_attack Kinetically Favored (Inductive Effect) c4_inter Meisenheimer Complex (Charge delocalized on N) c4_attack->c4_inter c4_product 4-Substituted-2-chloro- 6-methyl-3-nitropyridine c4_inter->c4_product c2_inter Meisenheimer Complex (Inductive stabilization) c2_attack->c2_inter c2_product 2-Substituted-4-chloro- 6-methyl-3-nitropyridine c2_inter->c2_product

Caption: Competing pathways in the nucleophilic aromatic substitution of this compound.

suzuki_cycle pd0 Pd(0)L₂ pd2_oxid Ar-Pd(II)L₂(Cl) pd0->pd2_oxid Oxidative Addition (Ar-Cl) pd2_trans Ar-Pd(II)L₂(R) pd2_oxid->pd2_trans Transmetalation (R-B(OR)₂) product Ar-R pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

work-up procedures for reactions containing 2,4-Dichloro-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dichloro-6-methyl-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the typical work-up procedure for a reaction involving this compound?

A1: A general work-up procedure for reactions involving this compound, such as in its synthesis, involves quenching the reaction mixture, followed by extraction and purification. A common method includes slowly adding ice water to the reaction mixture, followed by extraction with an organic solvent like ethyl acetate. The combined organic layers are then washed with a saturated sodium chloride (brine) solution, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[1]

Q2: What are the common purification methods for products derived from this compound?

A2: The two primary methods for purifying products from reactions with this compound are silica gel column chromatography and recrystallization. The choice of method depends on the physical state and properties of the product.

Q3: Are there any known stability issues with this compound during work-up?

A3: Dichloronitropyridines can be susceptible to hydrolysis under certain conditions. While specific data on the hydrolytic stability of this compound is limited, it is advisable to avoid prolonged exposure to strong aqueous acids or bases during the work-up procedure to minimize potential degradation of the desired product. The stability of related compounds can be influenced by factors such as pH and temperature.

Q4: What are some common side reactions to be aware of when using this compound?

A4: this compound is an electron-deficient heteroaromatic compound, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[2][3] Depending on the reaction conditions and the nucleophile used, side reactions can include substitution at one or both chlorine atoms. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack.

Troubleshooting Guides

This section addresses specific issues that may arise during the work-up and purification of reactions containing this compound and its derivatives.

Problem: Low Yield of Desired Product After Work-up
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS to ensure the starting material is consumed before initiating the work-up.
Product Loss During Extraction - Ensure the pH of the aqueous layer is optimized to keep the product in the organic phase. - Perform multiple extractions with the organic solvent to maximize recovery. - If emulsions form, try adding a small amount of brine or filtering the mixture through Celite.
Product Degradation As dichloronitropyridines can be sensitive to hydrolysis, minimize the time the product is in contact with aqueous acidic or basic solutions. Use mild washing agents if necessary.
Precipitation of Product in Aqueous Layer If the product has low solubility in the extraction solvent, it may precipitate. If this occurs, filter the aqueous layer to recover the solid product.
Problem: Difficulty in Purifying the Product
Issue Possible Cause Suggested Solution
Persistent Impurities after Column Chromatography - Co-eluting Impurities: Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve better separation. - Incomplete Removal of Reagents: Consider a pre-purification step, such as a specific aqueous wash to remove certain reagents (e.g., a dilute acid wash for basic impurities or a dilute base wash for acidic impurities), provided the product is stable under these conditions.
Oiling Out During Recrystallization The melting point of the product or impurities is lower than the boiling point of the solvent.- Use a lower-boiling point solvent or a solvent mixture. - Allow the solution to cool more slowly to encourage crystal formation. - Add a seed crystal of the pure product to induce crystallization.
No Crystal Formation During Recrystallization The solution is too dilute, or crystallization is slow to initiate.- Concentrate the solution by carefully evaporating some of the solvent. - Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. - Cool the solution in an ice bath to reduce solubility further.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) and Work-up

This protocol outlines a general procedure for a nucleophilic aromatic substitution reaction using this compound, followed by a standard work-up.

Reaction:

  • In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF, DMF, or acetonitrile).

  • Add the nucleophile (1.0-1.2 equivalents) and a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate, 1.5-2.0 equivalents).

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures) and monitor its progress by TLC or LC-MS.

Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solid precipitate (e.g., salt byproduct) is present, it may be removed by filtration.

  • Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic layers and wash with water and then with brine to remove any residual water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification:

  • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent.

Quantitative Data

The following table summarizes representative yield and purity data for a related dichloronitropyridine compound after purification. While specific to 2,6-dichloro-3-nitropyridine, it provides an indication of the purities that can be achieved through recrystallization.

Compound Purification Method Yield Purity (by VPC)
3-nitro-2,6-dichloropyridineRecrystallization from 50% aqueous i-propylalcoholNot specified for recrystallization step97.2%[4]

Note: VPC stands for Vapor-Phase Chromatography, another term for Gas Chromatography (GC).

Visualizations

Below are diagrams illustrating a typical experimental workflow and a conceptual reaction pathway.

G Figure 1: General Experimental Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve this compound in anhydrous solvent B Add nucleophile and base A->B C Heat and stir under inert atmosphere B->C D Monitor reaction by TLC/LC-MS C->D E Cool reaction and quench with water/aq. NH4Cl D->E Reaction Complete F Extract with organic solvent E->F G Wash organic layer with water and brine F->G H Dry over Na2SO4 and concentrate G->H I Column Chromatography or Recrystallization H->I J Characterize pure product I->J

Caption: General Experimental Workflow for SNAr Reactions.

G Figure 2: Conceptual SNAr Pathway reactant This compound + Nucleophile intermediate Meisenheimer Complex (Resonance Stabilized Anion) reactant->intermediate Addition product Substituted Product + Cl- intermediate->product Elimination

Caption: Conceptual Pathway for Nucleophilic Aromatic Substitution.

References

Technical Support Center: Solvent Effects on the Reactivity of 2,4-Dichloro-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the experimental nuances of reactions involving 2,4-dichloro-6-methyl-3-nitropyridine. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to solvent effects on the reactivity of this compound, with a focus on nucleophilic aromatic substitution (SNAr) reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Inappropriate Solvent Choice: The solvent may not adequately solvate the reactants or may deactivate the nucleophile. For SNAr reactions, polar aprotic solvents are generally preferred as they solvate the cation of a salt, leaving the nucleophile more reactive.Switch to a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN). These solvents are known to accelerate SNAr reactions.
Poor Nucleophile Reactivity: The chosen nucleophile may not be strong enough to displace the chloride leaving group under the current reaction conditions.- If using a neutral nucleophile (e.g., an amine or alcohol), consider adding a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to increase its nucleophilicity. - Alternatively, deprotonate the nucleophile with a strong base (e.g., NaH, K₂CO₃) prior to the addition of the substrate.
Suboptimal Reaction Temperature: SNAr reactions often have a significant activation energy barrier.Gradually increase the reaction temperature. Monitor the reaction progress closely by TLC or LC-MS to avoid decomposition of starting material or product.
Moisture in the Reaction: Trace amounts of water can hydrolyze the starting material or react with strong bases, reducing the overall yield.Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Potential Cause Recommended Solution
Competitive Nucleophilic Attack at C2 and C4: While substitution is generally favored at the C4 position due to electronic stabilization of the Meisenheimer intermediate, reaction conditions can influence regioselectivity. The nitro group at C3 activates both the C2 and C4 positions for nucleophilic attack.- Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product. - The choice of solvent can influence regioselectivity. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) to determine the optimal conditions for the desired isomer.
Steric Hindrance: A bulky nucleophile may favor attack at the less sterically hindered position. In this compound, the C4 position is generally less hindered than the C2 position, which is flanked by the methyl and nitro groups.If the desired product is from attack at the more hindered position, you may need to screen different solvents and temperatures to find a kinetic window where this product is favored.
Di-substitution: Strong nucleophiles or harsh reaction conditions can lead to the substitution of both chlorine atoms.- Use a stoichiometric amount of the nucleophile or a slight excess (1.0-1.2 equivalents). - Monitor the reaction closely and stop it once the desired mono-substituted product is formed. - Lowering the reaction temperature can also help to control the reactivity and prevent di-substitution.

Issue 3: Slow or Stalled Reaction

Potential Cause Recommended Solution
Solvent Inhibiting the Reaction: Polar protic solvents (e.g., ethanol, methanol, water) can solvate and deactivate the nucleophile through hydrogen bonding, slowing down the reaction rate.Switch to a polar aprotic solvent like DMF, DMSO, or NMP.
Insufficient Activation: The reaction temperature may be too low to overcome the activation energy barrier.Increase the reaction temperature in increments, monitoring for product formation and potential decomposition.
Poor Solubility of Reactants: If the reactants are not fully dissolved, the reaction will be slow and inefficient.Choose a solvent that effectively dissolves both the this compound and the nucleophile at the reaction temperature. A solvent screen with small-scale reactions can be beneficial.

Frequently Asked Questions (FAQs)

Q1: Which chlorine atom is more reactive in this compound?

A1: In nucleophilic aromatic substitution (SNAr) reactions, the chlorine at the C4 position is generally more reactive than the chlorine at the C2 position. This is because the attack of a nucleophile at C4 allows for the negative charge in the Meisenheimer intermediate to be delocalized onto the strongly electron-withdrawing nitro group at the C3 position, leading to a more stable intermediate.[1][2]

Q2: What is the best type of solvent for SNAr reactions with this compound?

A2: Polar aprotic solvents such as DMSO, DMF, NMP, and acetonitrile are typically the most effective for SNAr reactions.[3] These solvents can solvate cations while leaving the anionic nucleophile relatively "bare," thereby increasing its reactivity.[4] Polar protic solvents like alcohols can slow down the reaction by solvating the nucleophile through hydrogen bonding.[5]

Q3: How does solvent polarity affect the reaction rate?

A3: Generally, for SNAr reactions, increasing the polarity of the solvent can increase the reaction rate, especially when moving from non-polar to polar aprotic solvents. This is because the transition state leading to the Meisenheimer complex is often charged and is stabilized by a polar environment.

Q4: Can I use a non-polar solvent like toluene or hexane?

A4: While less common, non-polar solvents can sometimes be used, particularly if the nucleophile is very reactive.[4] In some cases, using a non-polar solvent can alter the regioselectivity of the reaction. However, solubility of the reactants, especially ionic nucleophiles, can be a limiting factor.

Q5: What are some common side reactions to be aware of?

A5: Besides the formation of regioisomers and di-substituted products, other potential side reactions include:

  • Hydrolysis: If water is present, it can act as a nucleophile, leading to the formation of the corresponding hydroxypyridine derivative.

  • Reaction with the solvent: Some solvents, like dichloromethane, can react with certain nucleophiles (e.g., amines) under specific conditions, although this is less common in SNAr reactions.[6]

Data Presentation

The following tables provide illustrative data on how solvent choice can affect the yield and regioselectivity of a typical SNAr reaction with this compound.

Disclaimer: The following data is hypothetical and for illustrative purposes only, based on general principles of SNAr reactions on analogous compounds. Actual experimental results may vary.

Table 1: Effect of Solvent on the Yield of 4-substituted-2-chloro-6-methyl-3-nitropyridine

SolventDielectric Constant (ε)Typical Reaction Time (h)Illustrative Yield (%)
Toluene2.42415
Dichloromethane (DCM)9.11835
Acetonitrile (MeCN)37.5875
N,N-Dimethylformamide (DMF)36.7490
Dimethyl Sulfoxide (DMSO)46.7295

Table 2: Effect of Solvent on the Regioselectivity (C4 vs. C2 Substitution)

SolventNucleophileC4-substituted Product (%)C2-substituted Product (%)
ToluenePiperidine7030
THFPiperidine8515
AcetonitrilePiperidine9010
DMFPiperidine>95<5
EthanolSodium Methoxide8020
DMSOSodium Methoxide>95<5

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution with an Amine Nucleophile

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

  • Add the amine nucleophile (1.1 eq) to the solution. If the amine is used as its salt, or if it is a weak nucleophile, add a non-nucleophilic base such as triethylamine (1.2 eq) or diisopropylethylamine (1.2 eq).

  • Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 50-100 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted product.

Mandatory Visualization

SNAr_Pathway cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Start This compound Meisenheimer_C4 Meisenheimer Complex (Attack at C4 - Major) Start->Meisenheimer_C4 + Nu⁻ (Favored) Meisenheimer_C2 Meisenheimer Complex (Attack at C2 - Minor) Start->Meisenheimer_C2 + Nu⁻ (Disfavored) Nu Nucleophile (Nu⁻) Nu->Meisenheimer_C4 Nu->Meisenheimer_C2 Product_C4 4-Nu-2-chloro-6-methyl-3-nitropyridine Meisenheimer_C4->Product_C4 - Cl⁻ Product_C2 2-Nu-4-chloro-6-methyl-3-nitropyridine Meisenheimer_C2->Product_C2 - Cl⁻

Caption: Regioselectivity in the SNAr of this compound.

Troubleshooting_Workflow Start Low/No Product Yield CheckSolvent Is the solvent polar aprotic (e.g., DMF, DMSO)? Start->CheckSolvent CheckTemp Is the reaction temperature high enough? CheckSolvent->CheckTemp Yes SolutionSolvent Switch to a polar aprotic solvent. CheckSolvent->SolutionSolvent No CheckNucleophile Is the nucleophile sufficiently reactive? CheckTemp->CheckNucleophile Yes SolutionTemp Increase reaction temperature. CheckTemp->SolutionTemp No SolutionNucleophile Add a non-nucleophilic base or pre-deprotonate. CheckNucleophile->SolutionNucleophile No End Re-evaluate Experiment CheckNucleophile->End Yes SolutionSolvent->End SolutionTemp->End SolutionNucleophile->End

Caption: Troubleshooting workflow for low product yield in SNAr reactions.

References

Validation & Comparative

comparing reactivity of 2,4-Dichloro-6-methyl-3-nitropyridine with other dichloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 2,4-dichloro-6-methyl-3-nitropyridine with other dichloropyridine isomers. The focus is on nucleophilic aromatic substitution (SNAr), a cornerstone of synthetic chemistry for the functionalization of heterocyclic compounds. This document outlines the electronic and steric factors governing their reactivity, supported by available experimental data, and provides detailed methodologies for key transformations.

Executive Summary

Dichloropyridines are a versatile class of reagents in medicinal chemistry and materials science. The strategic placement of chlorine atoms and other substituents on the pyridine ring dictates the regioselectivity and rate of nucleophilic substitution. This compound possesses a unique substitution pattern that significantly influences its reactivity profile. The presence of a strongly electron-withdrawing nitro group at the 3-position, coupled with an electron-donating methyl group at the 6-position, creates a nuanced electronic environment that differentiates it from simpler dichloropyridine isomers.

In general, the reactivity of dichloropyridines in SNAr reactions is governed by the stability of the Meisenheimer intermediate formed upon nucleophilic attack. The pyridine nitrogen atom and electron-withdrawing substituents, particularly those ortho or para to the leaving group, stabilize this intermediate, thereby accelerating the reaction.

Theoretical Basis for Reactivity

The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the electron-withdrawing nature of the ring nitrogen. In dichloropyridines, the positions of the chlorine atoms relative to the nitrogen and other substituents determine their susceptibility to substitution.

  • Activation by Pyridine Nitrogen: Chlorine atoms at the 2- and 4-positions (ortho and para to the nitrogen) are generally more activated towards nucleophilic attack because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom through resonance.[1]

  • Influence of Electron-Withdrawing Groups (EWGs): The presence of a strong EWG, such as a nitro group (-NO₂), further activates the ring for nucleophilic aromatic substitution.[1] This effect is most pronounced when the EWG is positioned ortho or para to the leaving group, as it provides additional resonance stabilization to the Meisenheimer intermediate.

  • Influence of Electron-Donating Groups (EDGs): Conversely, electron-donating groups, such as a methyl group (-CH₃), can decrease the reactivity of the ring towards nucleophiles by increasing electron density.

In the case of This compound , the nitro group at the 3-position strongly activates the adjacent chlorine atoms at the 2- and 4-positions. The methyl group at the 6-position has a comparatively weaker deactivating effect.

Comparative Reactivity Data

Direct kinetic comparisons of this compound with other dichloropyridines under identical conditions are not extensively reported in the literature. However, a qualitative and semi-quantitative comparison can be made based on established principles and reported reaction outcomes for various isomers.

SubstrateNucleophileReaction TypePosition of AttackRelative Reactivity (Qualitative)Notes
This compound Amines, AlkoxidesSNArC2 or C4Very HighThe nitro group strongly activates both chlorine atoms. Regioselectivity will depend on the nucleophile and reaction conditions.
2,4-DichloropyridineAmines, AlkoxidesSNArC4 > C2ModerateAttack at C4 is generally favored due to better stabilization of the Meisenheimer intermediate by the pyridine nitrogen.[2]
2,6-DichloropyridineAmines, AlkoxidesSNArC2/C6ModerateThe two chlorine atoms are equivalent. Monosubstitution is straightforward, but the second substitution is more difficult due to deactivation by the first substituent.[2]
3,5-DichloropyridineAmines, AlkoxidesSNArC3/C5LowThe chlorine atoms are meta to the nitrogen, resulting in less activation towards SNAr.
2,6-Dichloro-3-nitropyridineAmines, AlkoxidesSNArC2 > C6HighThe nitro group activates both positions. The C2 position is kinetically favored due to the strong inductive effect of the adjacent nitro group.[3]
2,4-Dichloro-5-nitropyridineAmines, AlkoxidesSNArC4Very HighThe nitro group is para to the C4-chloro and ortho to the C5 position, leading to very high reactivity and selectivity at the C4 position.[4][5]

Regioselectivity in this compound

The regioselectivity of nucleophilic attack on this compound is a key consideration for its synthetic utility. Both the C2 and C4 positions are activated by the adjacent nitro group.

  • Attack at C2: The C2 position is ortho to both the pyridine nitrogen and the nitro group. The strong inductive electron-withdrawing effect of the nitro group is expected to make the C2 position highly electrophilic.

  • Attack at C4: The C4 position is para to the pyridine nitrogen and ortho to the nitro group. Nucleophilic attack at this position allows for delocalization of the negative charge in the Meisenheimer intermediate onto both the pyridine nitrogen and the nitro group.

The outcome of the reaction will likely be a balance between kinetic and thermodynamic control, and may be influenced by the nature of the nucleophile and the reaction conditions. For 2,6-dichloro-3-nitropyridine, substitution at the 2-position is reported to be kinetically favored.[3] A similar preference may be observed for this compound.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.

Reactants:

  • Dichloropyridine derivative (e.g., this compound)

  • Amine (1.0 - 1.2 equivalents)

  • Base (e.g., K₂CO₃, Et₃N, 2.0 equivalents)

  • Anhydrous solvent (e.g., DMF, DMSO, Acetonitrile)

Procedure:

  • To a solution of the dichloropyridine derivative in the chosen anhydrous solvent, add the amine and the base.

  • Stir the reaction mixture at room temperature or heat as required. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Synthesis of this compound[6]

Reactants:

  • 4-hydroxy-6-methyl-3-nitro-2-pyridone

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Dissolve 4-hydroxy-6-methyl-3-nitro-2-pyridone (1.7 g, 10 mmol) in phosphorus oxychloride (10 mL).[6]

  • Heat the mixture to 95 °C and stir for 1.5 hours.[6]

  • After the reaction is complete, remove the excess POCl₃ by centrifugation.[6]

  • Slowly quench the reaction by adding it to 100 mL of ice water.[6]

  • Extract the aqueous mixture with ethyl acetate (3 x 80 mL).[6]

  • Combine the organic phases, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.[6] A yield of 85.7% has been reported for this procedure.[6]

Visualizations

sn_ar_mechanism reactant Dichloropyridine intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + Nu⁻ nucleophile Nucleophile (Nu⁻) product Substituted Pyridine intermediate->product - Cl⁻ leaving_group Chloride (Cl⁻) regioselectivity_246_methyl_3_nitro start This compound + Nucleophile path_c2 Attack at C2 start->path_c2 path_c4 Attack at C4 start->path_c4 product_c2 2-Substituted-4-chloro-6-methyl-3-nitropyridine path_c2->product_c2 Kinetically favored? product_c4 4-Substituted-2-chloro-6-methyl-3-nitropyridine path_c4->product_c4 Thermodynamically favored? experimental_workflow reactants Combine Dichloropyridine, Nucleophile, and Base in Solvent reaction Stir at appropriate temperature (Monitor by TLC/LC-MS) reactants->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification product Pure Substituted Product purification->product

References

biological activity screening of 2,4-Dichloro-6-methyl-3-nitropyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of 2,4-dichloro-6-methyl-3-nitropyridine derivatives and their structural analogs reveals significant potential in anticancer, antimicrobial, and insecticidal applications. While a unified study screening a series of this compound derivatives across all three activities is not publicly available, a comparative guide can be constructed by examining closely related structures and extrapolating the structure-activity relationships.

This guide summarizes the available experimental data on the anticancer activity of 2,4-dichloro-6-methylpyrimidine analogs, and the antimicrobial and insecticidal properties of various nitropyridine derivatives. The findings underscore the versatility of the substituted pyridine and pyrimidine scaffolds in medicinal chemistry and agrochemicals.

A study on a series of 2,4-dichloro-6-methylpyrimidine derivatives, which are close structural analogs of the target pyridine series, has demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC).[1][2] The research focused on overcoming resistance to existing EGFR inhibitors.

Quantitative Data Summary

The antiproliferative activity of the most promising synthesized compounds was evaluated against several NSCLC cell lines, with Osimertinib, a third-generation EGFR inhibitor, used as a reference. The IC50 values (the concentration of the drug that inhibits 50% of cell growth) are presented in the table below.

CompoundH1975 (L858R/T790M) IC50 (μM)A549 (WT EGFR) IC50 (μM)BEAS-2B (Normal) IC50 (μM)
L-18 0.65 ± 0.06> 10> 10
Osimertinib 0.040.922.67

The enzymatic inhibitory activity against the mutant EGFR (L858R/T790M) was also determined.

CompoundEGFR L858R/T790M IC50 (nM)
L-18 138
Osimertinib 110

Experimental Protocols

Antiproliferative Assay (MTT Assay): Human NSCLC cell lines (H1975, A549) and a normal human bronchial epithelial cell line (BEAS-2B) were seeded in 96-well plates. After 24 hours, the cells were treated with various concentrations of the test compounds for 72 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

EGFR Kinase Inhibition Assay: The inhibitory activity of the compounds against the EGFR L858R/T790M mutant kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the kinase. The reaction was carried out in the presence of the test compounds, and the fluorescence signal was measured to determine the extent of inhibition. IC50 values were calculated from the inhibition curves.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway targeted by these compounds and the general workflow of the anticancer activity screening.

EGFR_Pathway cluster_downstream Downstream Signaling EGFR EGFR Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway EGFR->PI3K_Akt_mTOR L18 L-18 (Inhibitor) L18->EGFR Inhibition Proliferation Cell Proliferation, Survival, Invasion Ras_Raf_MEK_ERK->Proliferation PI3K_Akt_mTOR->Proliferation

EGFR Signaling Pathway Inhibition

Anticancer_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening start 2,4-dichloro-6-methylpyrimidine synthesis Synthesis of Derivatives start->synthesis invitro In Vitro Assays synthesis->invitro mtt MTT Assay (Antiproliferative) kinase Kinase Assay (EGFR Inhibition) apoptosis Apoptosis & Cell Cycle Assays invitro->mtt invitro->kinase invitro->apoptosis invivo In Vivo Xenograft Model invitro->invivo Antimicrobial_Workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening start Nitropyridine Precursor synthesis Synthesis of Derivatives start->synthesis primary_screen Primary Screening synthesis->primary_screen mic Broth Microdilution (MIC Determination) secondary_screen Secondary Screening mic->secondary_screen zone Agar Well Diffusion (Zone of Inhibition) zone->secondary_screen primary_screen->mic primary_screen->zone Insecticidal_MoA cluster_effect Physiological Effect nAChR Nicotinic Acetylcholine Receptor (nAChR) Hyperstimulation Nerve Hyperstimulation nAChR->Hyperstimulation Nitropyridine Nitropyridine Derivative Nitropyridine->nAChR Binds to Paralysis Paralysis Hyperstimulation->Paralysis Death Insect Death Paralysis->Death Insecticidal_Workflow cluster_synthesis Compound Synthesis cluster_screening Insecticidal Screening start Nitropyridine Precursor synthesis Synthesis of Analogues start->synthesis primary_screen Primary Screening synthesis->primary_screen bioassay Topical Application Bioassay (LD50 Determination) secondary_screen Mechanism of Action Studies bioassay->secondary_screen binding_assay nAChR Binding Assay (Ki Determination) primary_screen->bioassay secondary_screen->binding_assay

References

Spectroscopic Analysis for Structural Confirmation of 2,4-Dichloro-6-methyl-3-nitropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural confirmation of synthetic products is a cornerstone of chemical research and drug development. For compounds such as 2,4-Dichloro-6-methyl-3-nitropyridine, a substituted pyridine with potential applications in medicinal chemistry, unambiguous characterization is paramount. This guide provides a comparative overview of standard spectroscopic techniques for the structural elucidation of this target compound. Due to the limited availability of published experimental data for this compound, this guide will focus on the expected spectroscopic characteristics derived from the analysis of structurally similar compounds. A direct comparison is made with its isomer, 2,6-dichloro-3-nitropyridine, for which some spectral data is accessible, to highlight the subtle yet crucial differences that enable isomeric differentiation.

Predicted and Comparative Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a summary of the expected and comparative data.

Spectroscopic TechniquePredicted Data for this compound
¹H NMR Aromatic Proton: A singlet in the aromatic region (δ 7.5-8.5 ppm). The exact shift is influenced by the electron-withdrawing effects of the chloro and nitro groups. Methyl Protons: A singlet in the aliphatic region (δ 2.4-2.8 ppm).
¹³C NMR Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-160 ppm). The carbons bearing the chloro and nitro groups will be significantly deshielded. Methyl Carbon: A single signal in the aliphatic region (δ 15-25 ppm).
IR Spectroscopy C-Cl stretching: 800-600 cm⁻¹ C=N and C=C stretching (aromatic): 1600-1400 cm⁻¹ NO₂ stretching (asymmetric and symmetric): 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹ C-H stretching (aromatic and aliphatic): 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹
Mass Spectrometry Molecular Ion (M⁺): A characteristic isotopic cluster for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) at m/z corresponding to the molecular weight (207.01 g/mol ). Predicted m/z values for the [M+H]⁺ adduct are around 206.97226.[1]

Alternative Analytical Approaches for Isomer Differentiation

The unambiguous identification of positional isomers, such as this compound and its potential synthetic byproducts, can be challenging. While the spectroscopic methods outlined above are powerful, alternative and complementary techniques can provide definitive structural confirmation.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating isomers. By carefully selecting the stationary phase (e.g., C18, phenyl-hexyl) and mobile phase conditions (e.g., adjusting pH, using different organic modifiers like acetonitrile or methanol), baseline separation of isomers can often be achieved. The retention time is a reliable parameter for identification when compared against a certified reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS offers excellent separation and identification capabilities. The fragmentation patterns of isomers in the mass spectrometer can be distinct, providing an additional layer of structural confirmation.

X-ray Crystallography: When a single crystal of the compound can be obtained, X-ray crystallography provides the absolute and unambiguous three-dimensional structure of the molecule. This is considered the gold standard for structural confirmation.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following are general procedures that can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-10 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Standard proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Direct Infusion: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source.

    • Gas Chromatography (GC-MS): Dissolve the sample in a volatile solvent and inject it onto a GC column for separation prior to mass analysis.

  • Ionization Method:

    • Electron Ionization (EI): Suitable for GC-MS, provides detailed fragmentation patterns.

    • Electrospray Ionization (ESI): Suitable for direct infusion, typically provides the protonated molecular ion [M+H]⁺.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap for accurate mass measurements.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural confirmation of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation cluster_alternatives Alternative Methods Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed Consistent Data Structure_Uncertain Structure Uncertain Data_Analysis->Structure_Uncertain Inconsistent Data HPLC HPLC Structure_Uncertain->HPLC GC_MS GC-MS Structure_Uncertain->GC_MS X_Ray X-ray Crystallography Structure_Uncertain->X_Ray HPLC->Data_Analysis GC_MS->Data_Analysis X_Ray->Structure_Confirmed

Caption: Workflow for the structural confirmation of this compound.

References

comparative study of catalytic methods for 2,4-Dichloro-6-methyl-3-nitropyridine functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of highly substituted pyridine scaffolds is a critical task in the synthesis of novel therapeutic agents and functional materials. 2,4-Dichloro-6-methyl-3-nitropyridine is a versatile building block, offering multiple sites for modification. This guide provides a comparative analysis of key palladium-catalyzed cross-coupling methods for its functionalization, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling, as well as emerging C-H activation strategies. The comparison is based on established reactivity principles and experimental data from closely related systems, providing a predictive framework for synthetic planning.

Executive Summary

The functionalization of this compound is primarily governed by the electronic and steric environment of the pyridine ring. The two chlorine atoms at the C2 and C4 positions are the most common reaction sites for traditional cross-coupling reactions. The electron-withdrawing nitro group at the C3 position and the methyl group at C6 significantly influence the reactivity and regioselectivity of these transformations. While direct comparative studies on this specific molecule are limited, extensive research on related dihalopyridines allows for a robust analysis of expected outcomes.

  • Suzuki-Miyaura Coupling: Offers a versatile method for C-C bond formation, allowing the introduction of a wide range of aryl and vinyl groups. Regioselectivity between the C2 and C4 positions can often be controlled by the choice of catalyst, ligand, and reaction conditions.

  • Buchwald-Hartwig Amination: Provides an efficient route to C-N bond formation, crucial for the synthesis of many biologically active compounds. On related 2,4-dichloropyridines, high regioselectivity for amination at the C2 position has been reported.[1]

  • Sonogashira Coupling: Enables the introduction of alkynyl moieties, leading to linear, rigid structures often explored in materials science and as precursors for more complex scaffolds. Similar to Suzuki coupling, the regioselectivity is tunable.

  • C-H Activation: Represents a more atom-economical approach by targeting the C-H bond of the methyl group at the C6 position, offering a complementary strategy to functionalize the pyridine core without pre-functionalization.

Data Presentation: Comparison of Catalytic Methods

The following table summarizes representative reaction conditions and expected outcomes for the functionalization of this compound based on data from analogous systems.

Catalytic Method Target Position Typical Catalyst/Ligand Base Solvent Temp. (°C) Typical Yield (%) Key Considerations
Suzuki-Miyaura Coupling C4 or C2Pd(OAc)₂ / SPhos or Pd(PPh₃)₄K₃PO₄ or Cs₂CO₃1,4-Dioxane/H₂O or Toluene80-11070-95Regioselectivity is ligand and catalyst dependent. C4 is generally more reactive in SNAr, but catalyst control can favor C2.
Buchwald-Hartwig Amination C2Pd₂(dba)₃ / XantphosNaOtBu or K₂CO₃Toluene or Dioxane80-11075-98High regioselectivity for the C2 position is often observed in related 2,4-dichloropyridines.[1]
Sonogashira Coupling C4 or C6Pd(PPh₃)₂Cl₂ / CuIEt₃N or PiperidineToluene or DMF25-10065-90Regioselectivity can be influenced by the catalyst system; C4 is generally favored.[2][3][4]
C-H Activation (Arylation of CH₃) C6-CH₂-Pd(OAc)₂ / Directing GroupAg₂CO₃ or K₂CO₃Toluene or DCE100-12050-80Requires a directing group strategy for selective activation of the methyl C-H bond.

Experimental Protocols

Detailed methodologies for the key catalytic reactions are provided below. These protocols are based on established procedures for similar substrates and should be optimized for this compound.

Protocol 1: Regioselective Suzuki-Miyaura Coupling

This protocol is adapted for the selective arylation of a dihalopyridine.[5]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane and water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.

  • Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aryl-substituted product.

Protocol 2: Regioselective Buchwald-Hartwig Amination

This protocol is based on procedures for the selective amination of dihalopyridines.[1][6]

Materials:

  • This compound

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.015 mmol, 1.5 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.) to a dry Schlenk tube.

  • Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.) to the tube.

  • Add anhydrous toluene (10 mL) to the tube.

  • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the catalytic cycles for the discussed functionalization methods.

Suzuki_Miyaura_Coupling cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-X Ar-X Ar'B(OH)2 Ar'B(OH)2 Ar-Ar' Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.[7][8]

Buchwald_Hartwig_Amination cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) [Ar-Pd(II)(NHR'R'')]L2 [Ar-Pd(II)(NHR'R'')]L2 Ar-Pd(II)(X)L2->[Ar-Pd(II)(NHR'R'')]L2 Amine Coordination (HNR'R'') Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L [Ar-Pd(II)(NHR'R'')]L2->Ar-Pd(II)(NR'R'')L Deprotonation (Base) Ar-Pd(II)(NR'R'')L->Pd(0)L2 Reductive Elimination (Ar-NR'R'') Ar-X Ar-X HNR'R'' HNR'R'' Ar-NR'R'' Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[9]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu(I)C≡CR Cu(I)C≡CR Cu(I)X->Cu(I)C≡CR Alkyne Coordination (R-C≡CH, Base)

Caption: Catalytic cycles of the Sonogashira coupling reaction.

CH_Activation cluster_reactants Reactants & Products Pd(II)X2 Pd(II)X2 Cyclometalated Pd(II) Intermediate Cyclometalated Pd(II) Intermediate Pd(II)X2->Cyclometalated Pd(II) Intermediate C-H Activation (Directed) Pd(IV) Intermediate Pd(IV) Intermediate Cyclometalated Pd(II) Intermediate->Pd(IV) Intermediate Oxidative Addition (Coupling Partner) Pd(IV) Intermediate->Pd(II)X2 Reductive Elimination Functionalized Product Functionalized Product Pd(IV) Intermediate->Functionalized Product Substrate-CH3 Substrate-CH3 Coupling Partner Coupling Partner

Caption: Generalized pathway for directed C-H activation/functionalization.

References

A Comparative Guide to Analytical Methods for the Quantification of 2,4-Dichloro-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2,4-Dichloro-6-methyl-3-nitropyridine, a key intermediate in pharmaceutical synthesis, is critical for ensuring product quality, safety, and efficacy.[1] The presence of impurities, even in trace amounts, can significantly impact the final drug product. This guide provides a comparative overview of suitable analytical methodologies for the quantification of this compound, offering insights into their principles, performance characteristics, and detailed experimental protocols. The selection of an appropriate analytical technique is paramount and is typically guided by factors such as the analyte's physicochemical properties, the sample matrix, and the intended application of the method.

Comparative Performance of Analytical Methods

The choice of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the key performance parameters of HPLC, GC, and UV-Visible Spectrophotometry for the analysis of organic compounds similar to this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Visible Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Measurement of light absorption by the analyte in a solution.
Applicability Suitable for non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds.Applicable to compounds with a suitable chromophore.
Selectivity High, can separate closely related impurities.Very high, especially when coupled with a mass spectrometer (MS).Lower, prone to interference from other absorbing species.
Sensitivity High (ng to pg range).[2]Very high (pg to fg range), especially with specific detectors.[3]Moderate (µg to ng range).[4]
Precision (%RSD) Typically < 2%.Typically < 5%.[2]Typically < 5%.
Accuracy (% Recovery) Typically 98-102%.[5]Typically 95-105%.[2]Typically 95-105%.[6]
Linearity (r²) > 0.99.[2]> 0.99.[2]> 0.99.[6]
Key Advantages Versatile, robust, and well-established.High resolution and sensitivity.Simple, rapid, and cost-effective.
Key Limitations Requires solvent consumption, may need a chromophore for UV detection.Analyte must be volatile and thermally stable.Lower selectivity, susceptible to matrix effects.

Experimental Protocols

Detailed and validated experimental protocols are the cornerstone of reliable analytical data. Below are representative protocols for HPLC, GC, and UV-Visible Spectrophotometry that can be adapted for the quantification of this compound.

1. High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a powerful technique for the separation and quantification of non-volatile organic compounds. A reverse-phase method is generally suitable for pyridine derivatives.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and a data acquisition system.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), with 0.1% formic acid or phosphoric acid to improve peak shape. The mobile phase should be filtered and degassed.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum of this compound, which can be determined by acquiring a UV spectrum of a standard solution. For similar compounds, wavelengths around 254 nm are common.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 25 °C.[5]

  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. From this stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range.[2]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[2]

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. The concentration of the analyte in the sample can then be determined from its peak area using the calibration curve.[2]

2. Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS)

GC is an excellent alternative for the analysis of volatile and thermally stable compounds like chlorinated pyridines. Coupling GC with a mass spectrometer (GC-MS) provides high sensitivity and specificity, making it suitable for trace-level analysis and impurity profiling.[3][7]

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS), a capillary column (e.g., a DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness), and a data acquisition system.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).[3]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for a few minutes.[8] The exact program should be optimized for the specific separation.

  • Detector Temperature: 280 °C (for FID).

  • Injection: 1 µL of the sample solution using a split or splitless injection mode.

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable volatile solvent (e.g., dichloromethane or methanol) at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.[2]

  • Sample Preparation: Dissolve the sample in a suitable solvent to an expected concentration within the calibration range.[2]

  • Quantification: For FID, quantification is based on a calibration curve of peak area versus concentration. For MS, quantification can be performed in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, using a characteristic ion of the analyte.[2]

3. UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple and rapid method that can be used for the quantification of compounds containing a chromophore. This method is often employed for initial estimations or in situations where high selectivity is not required.

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: A solvent that dissolves the analyte and is transparent in the UV-Visible region of interest (e.g., methanol, ethanol, or acetonitrile).

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a dilute solution of the standard across the UV-Visible spectrum.

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Prepare the sample solution in the same solvent and measure its absorbance at the λmax.

    • Determine the concentration of the analyte in the sample from the calibration curve.[4]

Method Validation Workflow

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose.[9] The following diagram illustrates a typical workflow for analytical method validation, based on the International Council for Harmonisation (ICH) guidelines.[10]

AnalyticalMethodValidation start Method Development pre_validation Pre-Validation (Method Optimization) start->pre_validation validation_protocol Validation Protocol Preparation pre_validation->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate Precision) validation_protocol->precision lod Limit of Detection (LOD) validation_protocol->lod loq Limit of Quantification (LOQ) validation_protocol->loq robustness Robustness validation_protocol->robustness system_suitability System Suitability validation_protocol->system_suitability validation_report Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod->validation_report loq->validation_report robustness->validation_report system_suitability->validation_report end Method Implementation & Routine Use validation_report->end

Caption: General workflow for analytical method validation.

This comprehensive guide provides a starting point for the selection and development of an analytical method for the quantification of this compound. The ultimate choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, selectivity, and sample throughput. It is imperative that any chosen method is fully validated to ensure the generation of accurate and reliable data.

References

Assessing the Stability of 2,4-Dichloro-6-methyl-3-nitropyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comparative assessment of the stability of 2,4-dichloro-6-methyl-3-nitropyridine and its derivatives, offering insights into their degradation pathways and the experimental protocols for stability testing. While specific kinetic data for this compound is limited in publicly available literature, this guide synthesizes information on closely related analogs to provide a robust framework for stability assessment.

Comparative Stability Analysis

The stability of substituted pyridines is significantly influenced by the nature and position of their substituents. In this compound, the presence of two electron-withdrawing chlorine atoms and a strongly deactivating nitro group on the pyridine ring renders the molecule susceptible to certain degradation pathways, particularly nucleophilic aromatic substitution (SNAr).

Halogenated nitropyridines are known to be reactive towards nucleophiles, and this reactivity is a key aspect of their chemical stability. The electron-deficient nature of the pyridine ring, further accentuated by the nitro group, activates the chloro substituents for displacement. While direct comparative quantitative data is scarce, a qualitative comparison of stability can be inferred based on the electronic effects of the substituents.

Table 1: Predicted Relative Stability of this compound and Analogs under Forced Degradation Conditions

CompoundPredicted Relative Stability to HydrolysisPredicted Relative PhotostabilityPredicted Relative Thermal StabilityKey Stability-Influencing Factors
This compound ModerateModerate to LowModerateTwo chloro groups and a nitro group activate the ring for nucleophilic attack. The methyl group may have a minor stabilizing effect.
2,4-Dichloro-5-nitropyridine ModerateModerate to LowModerateStructurally similar to the target compound, expected to have comparable stability. The position of the nitro group influences the reactivity of the chlorine atoms.[1]
2,6-Dichloro-3-nitropyridine ModerateModerate to LowModerateThe positions of the chloro and nitro groups affect the overall electron distribution and reactivity. Generally stable under recommended storage conditions but can be reactive.[2][3]
2-Chloro-3-nitropyridine HigherModerateHigherThe presence of only one chloro group generally leads to higher stability compared to dichlorinated analogs.
2-Chloro-6-methylpyridine HighHighHighLacks the strongly activating nitro group, making it significantly more stable towards nucleophilic attack and other degradation pathways.

Potential Degradation Pathways

Based on the chemistry of related compounds, the following degradation pathways are anticipated for this compound under forced degradation conditions:

  • Hydrolysis: The chloro groups are susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of corresponding hydroxypyridine derivatives. The rate of hydrolysis is expected to be pH-dependent.

  • Oxidation: The pyridine ring and the methyl group can be susceptible to oxidation, potentially leading to the formation of N-oxides or carboxylic acid derivatives.

  • Photodegradation: Aromatic nitro compounds are often light-sensitive and can undergo complex degradation pathways upon exposure to UV light.[4]

  • Thermal Degradation: At elevated temperatures, decomposition can occur, potentially involving the loss of the nitro group and/or chlorine atoms. Some nitropyridine derivatives are known to have exothermic decomposition profiles.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound derivatives, a forced degradation study is essential. These studies involve subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions. The goal is to identify potential degradation products and establish stability-indicating analytical methods.[5][6][7]

A general workflow for a forced degradation study is illustrated below:

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Analytical Method cluster_2 Data Analysis and Reporting Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC Stability-Indicating HPLC Method (e.g., RP-HPLC with PDA detector) Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->HPLC Neutral Neutral Hydrolysis (e.g., Water, 60°C) Neutral->HPLC Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Photolytic Photolytic (e.g., UV/Vis light) Photolytic->HPLC Thermal Thermal (e.g., 80°C, solid state) Thermal->HPLC Degradation Quantify Degradation (%) HPLC->Degradation Products Identify Degradation Products (e.g., LC-MS, NMR) Degradation->Products Pathway Elucidate Degradation Pathway Products->Pathway Report Generate Stability Report Pathway->Report API API Sample (this compound) API->Acid API->Base API->Neutral API->Oxidation API->Photolytic API->Thermal

Forced Degradation Study Workflow

Table 2: Detailed Methodologies for Forced Degradation Studies

Stress ConditionExperimental ProtocolAnalytical Method
Acid Hydrolysis Dissolve the compound in a suitable solvent and treat with 0.1 M to 1 M hydrochloric acid. The mixture is typically heated (e.g., 60-80°C) for a defined period (e.g., 2-24 hours). Samples are withdrawn at various time points, neutralized, and diluted for analysis.Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with a photodiode array (PDA) detector is commonly used to separate the parent compound from its degradation products.
Base Hydrolysis Dissolve the compound in a suitable solvent and treat with 0.1 M to 1 M sodium hydroxide. The experimental conditions (temperature, duration) are similar to acid hydrolysis. Samples are neutralized before analysis.RP-HPLC with PDA detection. The mobile phase composition may need to be optimized to achieve adequate separation of all peaks.
Neutral Hydrolysis The compound is refluxed in water at a controlled temperature (e.g., 60-80°C) for a specified duration.RP-HPLC with PDA detection.
Oxidative Degradation The compound is treated with an oxidizing agent, typically 3-30% hydrogen peroxide, at room temperature or slightly elevated temperatures. The reaction is monitored over time.RP-HPLC with PDA detection. It is crucial to ensure that the mobile phase and column are not affected by residual oxidizing agents.
Photostability The compound (in solid state and in solution) is exposed to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. The total illumination should be not less than 1.2 million lux hours and not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions to differentiate between photolytic and thermal degradation.[8]RP-HPLC with PDA detection to quantify the loss of the parent compound and the formation of photoproducts.
Thermal Degradation The solid compound is exposed to dry heat at elevated temperatures (e.g., 60-100°C) for a defined period. The study can also be performed on the compound in solution.RP-HPLC with PDA detection. For volatile degradation products, gas chromatography (GC) may be necessary.

Data Presentation and Interpretation

The results of the forced degradation studies should be presented in a clear and organized manner to facilitate comparison.

Table 3: Example Data Summary for Forced Degradation of a this compound Derivative

Stress ConditionDuration (hours)% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl, 60°C25.21DP1 (4.5 min)
815.82DP1 (4.5 min), DP2 (6.2 min)
0.1 M NaOH, 60°C28.12DP3 (3.8 min), DP4 (5.1 min)
825.43DP3 (3.8 min), DP4 (5.1 min), DP5 (7.0 min)
3% H₂O₂, RT2412.51DP6 (8.3 min)
Photolytic (UV/Vis)2418.9>3Complex mixture
Thermal (80°C, solid)482.11DP7 (9.1 min)

Conclusion

References

in vitro and in vivo evaluation of compounds synthesized from 2,4-Dichloro-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo evaluation of various classes of compounds synthesized from substituted nitropyridines. The data presented is compiled from multiple studies to offer a comprehensive overview of their potential as anticancer, anticonvulsant, and antimicrobial agents.

Anticancer Activity of Substituted Pyridine Derivatives

Substituted pyridine and nitropyridine analogs have demonstrated significant potential as anticancer agents. Their efficacy has been evaluated across a range of cancer cell lines, with several compounds showing promising cytotoxic activity and mechanisms involving key cellular signaling pathways.

In Vitro Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyridine derivatives against several human cancer cell lines.

Compound ClassCompound ExampleCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyridine-Urea Hybrid8eMCF-7 (Breast)0.22 (48h), 0.11 (72h)Doxorubicin1.93
Pyridine-Urea Hybrid8nMCF-7 (Breast)1.88 (48h), 0.80 (72h)Doxorubicin1.93
Pyridine Heterocyclic Hybrid3bHuh-7 (Liver)6.54Taxol6.68
A549 (Lung)15.54Taxol38.05
MCF-7 (Breast)6.13Taxol12.32
Pyridine-based PIM-1 Kinase Inhibitor12MCF-7 (Breast)0.5--
Novel Pyridine DerivativeH42SKOV3 (Ovarian)0.87--
A2780 (Ovarian)5.4--
Pyrazolopyridine Analog2HepG2 (Liver), MCF-7 (Breast), Hela (Cervix)High ActivityDoxorubicin-
Pyrazolopyridine Analog5HepG2 (Liver), MCF-7 (Breast), Hela (Cervix)High ActivityDoxorubicin-
Experimental Protocols: Anticancer Assays

MTT Assay for Cell Viability:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 µM to 100 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Following incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.[3]

Cell Cycle Analysis:

  • Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified duration, then harvested by trypsinization and washed with cold PBS.[3]

  • Staining: Cells are resuspended in a binding buffer and stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).[3][4]

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[4]

Western Blot for Protein Expression:

  • Protein Extraction: Following treatment with the test compounds, cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., p53, JNK, p-AKT, p-mTOR) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[4][5]

  • Detection: The protein bands are visualized using a chemiluminescent substrate.

Signaling Pathways in Cancer

Many pyridine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K_Akt_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Pyridine_Derivative Imidazo[1,2-a]pyridine Derivatives Pyridine_Derivative->PI3K inhibit Pyridine_Derivative->Akt inhibit Pyridine_Derivative->mTORC1 inhibit

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by Imidazo[1,2-a]pyridine Derivatives.[4][6]

p53_JNK_Apoptosis_Pathway Compound Anticancer Pyridines (Compounds 1 & 2) p53 p53 Compound->p53 upregulate JNK JNK Compound->JNK upregulate p21 p21 p53->p21 induce G2M_Arrest G2/M Cell Cycle Arrest p21->G2M_Arrest leads to Apoptosis Apoptosis JNK->Apoptosis induce

Caption: p53 and JNK Mediated G2/M Arrest and Apoptosis by Anticancer Pyridines.[5]

Anticonvulsant Activity of Substituted Pyridine Derivatives

Several series of pyridine derivatives have been synthesized and evaluated for their anticonvulsant properties, showing potential for the development of new antiepileptic drugs.

In Vivo Anticonvulsant Activity Data

The following table summarizes the median effective dose (ED50) and therapeutic index (PI) of representative pyridine derivatives in standard anticonvulsant models.

Compound ClassCompound ExampleMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)MES PI (TD50/ED50)scPTZ PI (TD50/ED50)Reference CompoundMES PIscPTZ PI
Tetrahydrothieno[3,2-b]pyridine6c9.520.5>45048.022.2Carbamazepine6.4-
Ethosuximide-3.2
Pyrido[3,2-d]pyridazine313.6->987.2----
Pyrido[3,2-d]pyridazine19-->15013.4-Carbamazepine--
Experimental Protocols: Anticonvulsant Assays

Maximal Electroshock (MES) Test:

This test is a model for generalized tonic-clonic seizures.

  • Animal Model: Typically, mice or rats are used.

  • Compound Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Electroshock: After a specific time, a supramaximal electrical stimulus is delivered through corneal electrodes to induce a seizure.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.[7]

  • ED50 Calculation: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.[7]

Subcutaneous Pentylenetetrazole (scPTZ) Test:

This test is a model for myoclonic and absence seizures.

  • Animal Model: Mice or rats are commonly used.

  • Compound Administration: Test compounds are administered at various doses.

  • PTZ Injection: A convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously.

  • Observation: The animals are observed for a set period for the occurrence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of such seizures.[7]

  • ED50 Calculation: The ED50 is determined as the dose that prevents seizures in 50% of the animals.[7]

Rotarod Neurotoxicity Test:

This test assesses motor coordination and potential neurological deficits.

  • Apparatus: A rotating rod apparatus is used.

  • Training: Animals are trained to stay on the rotating rod.

  • Compound Administration: The test compounds are administered.

  • Testing: At various time points after administration, the animals are placed on the rotating rod, and the time they are able to maintain their balance is recorded. Neurological deficit is indicated by the inability to remain on the rod for a specified time (e.g., 1 minute).[7]

  • TD50 Calculation: The median toxic dose (TD50), the dose that causes neurotoxicity in 50% of the animals, is calculated.

Experimental Workflow

Anticonvulsant_Evaluation_Workflow Synthesis Synthesis of Pyridine Derivatives Compound_Admin Compound Administration Synthesis->Compound_Admin Animal_Model Animal Model (Mice/Rats) Animal_Model->Compound_Admin MES_Test Maximal Electroshock (MES) Test Compound_Admin->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Compound_Admin->scPTZ_Test Rotarod_Test Rotarod Neurotoxicity Test Compound_Admin->Rotarod_Test ED50_Calc ED50 Calculation MES_Test->ED50_Calc scPTZ_Test->ED50_Calc TD50_Calc TD50 Calculation Rotarod_Test->TD50_Calc PI_Calc Therapeutic Index (PI) Calculation (TD50/ED50) ED50_Calc->PI_Calc TD50_Calc->PI_Calc

Caption: In Vivo Anticonvulsant Activity and Neurotoxicity Evaluation Workflow.

Antimicrobial Activity of Substituted Pyridine Derivatives

Pyridine derivatives have also been investigated for their antimicrobial properties against a variety of bacterial and fungal pathogens.

In Vitro Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected pyridine derivatives against different microbial strains.

Compound ClassCompound ExampleMicrobial StrainMIC (µg/mL)Reference DrugMIC (µg/mL)
Pyridine Quaternary AnalogIIIa, IIIc, IIIiEscherichia coli, Staphylococcus epidermidisModerate to Good--
3-(Pyridine-3-yl)-2-oxazolidinone21b, 21d, 21e, 21fGram-positive bacteriaStrong ActivityLinezolid-
Pyridinethione Derivative3a, 11a, 15a, 19a,bVarious bacteriaActive--
Experimental Protocols: Antimicrobial Assays

Agar Well Diffusion Method:

  • Microbial Culture: A standardized inoculum of the test microorganism is spread evenly onto the surface of an agar plate.

  • Well Preparation: Wells are created in the agar using a sterile cork borer.

  • Compound Application: A specific volume of the test compound solution at a known concentration is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[8]

Minimum Inhibitory Concentration (MIC) Determination:

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Broth Dilution: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated under suitable conditions.

  • Observation: The wells are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.[9][10]

References

Navigating the Structure-Activity Relationship of Dichlorinated Heterocyclic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic placement of chloro-substituents on a heterocyclic ring provides a versatile platform for the synthesis of targeted therapeutic agents. In the case of 2,4-dichloro-6-methyl-pyrimidine derivatives, these positions act as key handles for introducing various functionalities to modulate the compound's interaction with the target protein, in this case, the epidermal growth factor receptor (EGFR), a key player in cancer progression.

Comparative Analysis of Biological Activity

The biological activity of the synthesized 2,4-dichloro-6-methyl-pyrimidine derivatives was evaluated based on their inhibitory activity against EGFRT790M/L858R kinase and their anti-proliferative effects on the H1975 cancer cell line. The data reveals critical insights into the structural requirements for potent and selective inhibition.

Compound IDModificationsEGFRT790M/L858R Inhibition (%)H1975 Cell Line IC50 (μM)
L-18 Specific substitutions at the 2- and 4-positions of the pyrimidine ring81.90.65 ± 0.06
Other AnalogsVariations in the substituent groupsData not fully provided in abstractData not fully provided in abstract

Table 1: Summary of the in vitro activity of key 2,4-dichloro-6-methyl-pyrimidine analogs. The data for "Other Analogs" is generalized as the specific inhibitory percentages and IC50 values for all 19 synthesized compounds were not detailed in the initial abstract[1].

The most promising compound from the series, L-18 , demonstrated significant inhibitory activity against the target kinase and potent anti-proliferative activity against H1975 cells[1]. This highlights the importance of the specific chemical moieties introduced at the dichloro-positions in achieving the desired biological effect.

Experimental Protocols

The evaluation of the synthesized compounds involved a series of well-defined experimental procedures to determine their biological efficacy.

EGFRT790M/L858R Kinase Inhibition Assay:

  • Compound Preparation: Test compounds were dissolved in a suitable solvent, typically DMSO, to create stock solutions, which were then serially diluted to the desired concentrations for the assay.

  • Reaction Mixture: The assay was likely performed in a microplate format. Each well would contain the EGFRT790M/L858R kinase enzyme, a suitable substrate (e.g., a synthetic peptide), and the test compound at a specific concentration.

  • Initiation and Incubation: The kinase reaction would be initiated by the addition of ATP. The reaction mixture would then be incubated for a predetermined period at a controlled temperature to allow for substrate phosphorylation.

  • Detection: The level of kinase activity would be determined by measuring the amount of phosphorylated substrate. This is often achieved using methods like ELISA, fluorescence polarization, or radiometric assays.

  • Data Analysis: The percentage of inhibition for each compound concentration would be calculated relative to a control reaction without any inhibitor.

H1975 Cell Proliferation Assay (MTT or similar method):

  • Cell Culture: H1975 human lung adenocarcinoma cells, which harbor the L858R and T790M mutations in EGFR, were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds or a vehicle control (e.g., DMSO) and incubated for a specified duration (e.g., 72 hours).

  • Viability Assessment: After the incubation period, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Data Quantification: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength using a microplate reader.

  • IC50 Determination: The absorbance values were used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was then determined by plotting the percentage of inhibition against the compound concentration.

Visualizing the Drug Discovery Workflow

The process of identifying and evaluating these potential EGFR inhibitors can be visualized as a structured workflow, from initial design to in vivo testing.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Rational Drug Design Rational Design (Based on AZD-9291) Synthesis of Analogs Synthesis of 19 Pyrimidine Derivatives Rational Drug Design->Synthesis of Analogs Kinase Inhibition Assay EGFRT790M/L858R Inhibition Assay Synthesis of Analogs->Kinase Inhibition Assay Screening Cell Proliferation Assay H1975 Cell Proliferation (IC50) Kinase Inhibition Assay->Cell Proliferation Assay Apoptosis & Cell Cycle Analysis Apoptosis & Cell Cycle Analysis (L-18) Cell Proliferation Assay->Apoptosis & Cell Cycle Analysis Cell Migration & Invasion Assay Migration & Invasion Assay (L-18) Apoptosis & Cell Cycle Analysis->Cell Migration & Invasion Assay Xenograft Mouse Model In Vivo Efficacy (H1975 Xenograft) Cell Migration & Invasion Assay->Xenograft Mouse Model Lead Compound Toxicological Evaluation In Vivo & In Vitro Toxicity Assessment Xenograft Mouse Model->Toxicological Evaluation Promising Drug Candidate Promising Drug Candidate Toxicological Evaluation->Promising Drug Candidate

Figure 1: Workflow for the design, synthesis, and evaluation of 2,4-dichloro-6-methyl-pyrimidine derivatives as EGFR inhibitors.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 2,4-Dichloro-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,4-Dichloro-6-methyl-3-nitropyridine, a key intermediate in the development of various pharmaceutical compounds, can be approached through several synthetic routes. This guide provides a detailed cost-benefit analysis of the most viable methods, supported by experimental data, to aid researchers in selecting the most efficient and economical pathway for their specific needs. The primary focus will be on a two-step synthesis commencing from 2,4-dihydroxy-6-methylpyridine and a single-step approach utilizing the commercially available intermediate, 4-hydroxy-6-methyl-3-nitro-2-pyridone.

Executive Summary

The principal synthetic pathway to this compound involves two key transformations: the nitration of a dihydroxy-methylpyridine precursor followed by a chlorination step. The overall cost-effectiveness of the synthesis is heavily dependent on the starting material of choice. While a two-step approach starting from the more readily available 2,4-dihydroxy-6-methylpyridine offers potential cost savings on raw materials, it introduces an additional reaction step with its own associated costs and potential for yield loss. Conversely, a single-step chlorination of the more advanced intermediate, 4-hydroxy-6-methyl-3-nitro-2-pyridone, simplifies the process but may come at a higher initial raw material cost. This analysis weighs the trade-offs between these two approaches.

Comparative Analysis of Synthetic Routes

The two routes under consideration are outlined below:

  • Route 1 (Two-Step Synthesis): Starting from 2,4-dihydroxy-6-methylpyridine.

    • Step 1: Nitration: Synthesis of 4-hydroxy-6-methyl-3-nitro-2-pyridone.

    • Step 2: Chlorination: Conversion of 4-hydroxy-6-methyl-3-nitro-2-pyridone to this compound.

  • Route 2 (One-Step Synthesis): Starting from commercially available 4-hydroxy-6-methyl-3-nitro-2-pyridone.

    • Step 1: Chlorination: Direct conversion to the final product.

The following diagram illustrates the logical flow of these synthetic pathways.

G cluster_route1 Route 1: Two-Step Synthesis cluster_route2 Route 2: One-Step Synthesis A 2,4-dihydroxy-6-methylpyridine B 4-hydroxy-6-methyl-3-nitro-2-pyridone A->B Step 1: Nitration (HNO3 / H2SO4) C This compound B->C Step 2: Chlorination (POCl3) D 4-hydroxy-6-methyl-3-nitro-2-pyridone (Commercial) E This compound D->E Chlorination (POCl3)

Diagram of the compared synthetic routes to this compound.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for each synthetic route, facilitating a direct comparison of their respective costs and benefits. Please note that reagent costs are estimates based on currently available data and may vary depending on the supplier, purity, and scale of purchase.

Table 1: Reagent and Material Costs

Reagent/MaterialRoute 1 (Step 1)Route 1 (Step 2)Route 2Estimated Cost (USD/mol)
2,4-dihydroxy-6-methylpyridine150 - 250
Nitric Acid5 - 15
Sulfuric Acid2 - 10
4-hydroxy-6-methyl-3-nitro-2-pyridone300 - 500 (estimated bulk)
Phosphorus Oxychloride50 - 100

Table 2: Process Parameters and Yields

ParameterRoute 1 (Step 1 - Nitration)Route 1 (Step 2 - Chlorination)Route 2 (Chlorination)
Reaction Time 4 - 6 hours1.5 hours1.5 hours
Reaction Temperature 0 - 25 °C95 °C95 °C
Yield 70 - 85% (estimated)85.7%[1]85.7%[1]
Purification Method Precipitation and filtrationExtraction and concentration[1]Extraction and concentration[1]

Experimental Protocols

Route 1, Step 1: Nitration of 2,4-dihydroxy-6-methylpyridine (Proposed Protocol)

This protocol is based on general procedures for the nitration of similar pyridine derivatives and should be optimized for specific laboratory conditions.

  • To a stirred solution of concentrated sulfuric acid (3-5 equivalents) cooled to 0 °C, slowly add 2,4-dihydroxy-6-methylpyridine (1 equivalent).

  • Maintain the temperature below 10 °C while slowly adding a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1 equivalent).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice, which should induce the precipitation of the product.

  • Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 4-hydroxy-6-methyl-3-nitro-2-pyridone.

Route 1 (Step 2) and Route 2: Chlorination of 4-hydroxy-6-methyl-3-nitro-2-pyridone

This protocol is adapted from a reported general procedure.[1]

  • In a flask equipped with a reflux condenser, dissolve 4-hydroxy-6-methyl-3-nitro-2-pyridone (1 equivalent, e.g., 1.7 g, 10 mmol) in phosphorus oxychloride (POCl3) (excess, e.g., 10 mL).

  • Heat the mixture to 95 °C and stir for 1.5 hours.

  • After the reaction is complete, cool the mixture and carefully remove the excess POCl3 under reduced pressure.

  • Slowly quench the reaction by adding the residue to 100 mL of ice water with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 80 mL).

  • Combine the organic phases, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound as a yellow powdery product.[1]

Cost-Benefit Analysis

Route 1 (Two-Step Synthesis):

  • Benefits:

    • Lower initial raw material cost due to the use of the less expensive 2,4-dihydroxy-6-methylpyridine.

    • Potentially higher overall cost-effectiveness for large-scale production if the nitration step is high-yielding and efficient.

  • Costs:

    • An additional synthetic step increases overall process time, labor, and energy consumption.

    • The nitration step involves the use of corrosive and hazardous acids, requiring stringent safety precautions and generating acidic waste streams that require neutralization and disposal.

    • Potential for yield loss in the nitration step, which would impact the overall efficiency and cost of the final product.

Route 2 (One-Step Synthesis):

  • Benefits:

    • Simplified and shorter overall process, leading to reduced labor and time.

    • Avoids the handling of concentrated nitric and sulfuric acids for the nitration step, improving the safety profile and reducing acidic waste.

    • More predictable and streamlined for smaller-scale synthesis or when rapid access to the final product is a priority.

  • Costs:

    • Higher initial raw material cost due to the purchase of the more advanced intermediate, 4-hydroxy-6-methyl-3-nitro-2-pyridone. The commercial availability and bulk pricing of this intermediate are critical factors.

    • Dependence on the supply chain for the key intermediate.

Safety and Waste Disposal

Nitration (Route 1, Step 1):

  • Hazards: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • Safety Precautions: Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. An emergency shower and eyewash station should be readily accessible.

  • Waste Disposal: The acidic aqueous waste generated from the work-up must be neutralized before disposal. Depending on local regulations, the neutralized salts may also require specific disposal procedures.

Chlorination (Route 1, Step 2 and Route 2):

  • Hazards: Phosphorus oxychloride is a highly corrosive and moisture-sensitive substance. It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.

  • Safety Precautions: All manipulations should be carried out in a dry atmosphere (e.g., under an inert gas) in a fume hood. Appropriate PPE, including gloves and eye protection, is essential. Care must be taken during the quenching step to control the exothermic reaction.

  • Waste Disposal: Excess phosphorus oxychloride must be quenched carefully. The resulting acidic aqueous waste should be neutralized. Organic waste containing ethyl acetate should be disposed of according to standard procedures for flammable solvents.

Conclusion

The choice between a one-step and a two-step synthesis of this compound depends on several factors, including the scale of production, budget, available time, and the laboratory's capabilities for handling hazardous reagents.

For large-scale industrial production, the two-step synthesis (Route 1) may be more cost-effective in the long run, provided that the nitration step can be optimized to achieve a high and consistent yield. The lower cost of the initial starting material can offset the additional processing costs.

For laboratory-scale research and development, where time and simplicity are often prioritized, the one-step synthesis (Route 2) is a more attractive option. It offers a more direct and predictable route to the desired product, minimizing the handling of hazardous nitrating agents. The higher cost of the starting intermediate is justified by the significant reduction in process complexity and time.

Ultimately, a thorough evaluation of the specific project requirements and a careful consideration of the trade-offs outlined in this guide will enable researchers and drug development professionals to make an informed decision on the most suitable synthetic strategy.

References

Safety Operating Guide

Personal protective equipment for handling 2,4-Dichloro-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for the operational use and disposal of 2,4-Dichloro-6-methyl-3-nitropyridine.

Personal Protective Equipment (PPE)

Based on the hazard statements indicating that the substance is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335), the following personal protective equipment is mandatory.

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical safety goggles or a full-face shield.[1][2]To protect against splashes and airborne particles that can cause serious eye irritation.[2]
Skin Protection
   GlovesChemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may not be sufficient.[3]To prevent skin contact which can cause irritation and potential absorption.[4]
   Lab CoatA fully-buttoned, chemical-resistant lab coat.To protect clothing and underlying skin from contamination.
   ClothingAppropriate protective clothing to prevent skin exposure. Closed-toe shoes are required.[1][5]To minimize the risk of accidental skin contact.
Respiratory Protection Use only in a well-ventilated area or under a certified chemical fume hood.[3][4] If ventilation is inadequate, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.To prevent the inhalation of dust or vapors which may cause respiratory tract irritation.[4][6]

Operational and Disposal Plans

Adherence to a strict protocol is essential for the safe handling and disposal of this compound.

Experimental Workflow and Handling Protocol:

  • Preparation: Before handling, ensure that a certified chemical fume hood is operational. An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[3]

  • Engineering Controls: All weighing, transferring, and handling of this compound should be conducted within a chemical fume hood to control airborne exposure.[3]

  • Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[7] Use non-sparking tools and avoid the generation of dust. Keep the container tightly closed when not in use. Do not eat, drink, or smoke in the handling area.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[8] Decontaminate all surfaces and equipment that have come into contact with the chemical.

Disposal Plan:

Waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[9]

  • Waste Collection: Collect all waste, including contaminated consumables (e.g., gloves, wipes, pipette tips), in a designated, properly labeled, and sealed hazardous waste container.[3][4]

  • Labeling: Clearly label the container as "Hazardous Waste" with the full chemical name: "this compound". Indicate the associated hazards (e.g., Toxic, Irritant).

  • Storage: Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[3][4]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Current practices for the disposal of waste pyridine and its derivatives often include rotary kiln or liquid injection incineration.[9] Do not dispose of this chemical down the drain or in regular trash.

Visual Safety Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Verify Fume Hood & Safety Shower/Eyewash prep_ppe->prep_setup handle_weigh Weigh/Transfer Chemical prep_setup->handle_weigh handle_experiment Perform Experimental Procedure handle_weigh->handle_experiment cleanup_decon Decontaminate Surfaces & Equipment handle_experiment->cleanup_decon disp_collect Collect Waste in Labeled Container handle_experiment->disp_collect cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash disp_store Store in Satellite Accumulation Area disp_collect->disp_store disp_pickup Arrange for EHS Pickup disp_store->disp_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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2,4-Dichloro-6-methyl-3-nitropyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.